molecular formula C8H4BrF3O3 B1278458 5-bromo-2-(trifluoromethoxy)benzoic Acid CAS No. 403646-47-9

5-bromo-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458
CAS No.: 403646-47-9
M. Wt: 285.01 g/mol
InChI Key: KKBZEPNOWXEZSC-UHFFFAOYSA-N
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Description

5-bromo-2-(trifluoromethoxy)benzoic Acid is a useful research compound. Its molecular formula is C8H4BrF3O3 and its molecular weight is 285.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4BrF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBZEPNOWXEZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449364
Record name 5-bromo-2-(trifluoromethoxy)benzoic Acid
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Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403646-47-9
Record name 5-Bromo-2-(trifluoromethoxy)benzoic acid
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Record name 5-bromo-2-(trifluoromethoxy)benzoic Acid
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Record name 5-Bromo-2-(trifluoromethoxy)benzoic acid
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Foundational & Exploratory

5-bromo-2-(trifluoromethoxy)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-bromo-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and spectroscopic data for this compound (CAS 403646-47-9) is not extensively available in peer-reviewed literature. This guide compiles information from chemical suppliers and provides proposed experimental protocols and expected analytical data based on established chemical principles and data from structurally related compounds.

Core Chemical Properties

This compound is a halogenated and fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science, as the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] Its bromine substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in organic synthesis.[3]

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 403646-47-9[4][5][6]
Molecular Formula C₈H₄BrF₃O₃[5][6][7]
Molecular Weight 285.01 g/mol [3][6][7]
Appearance White solid/powder[4][5]
Purity ≥98%[3][5]
Boiling Point 287 °C (Predicted)
Density 1.797 g/cm³ (Predicted)
pKa 2.53 ± 0.36 (Predicted)
Flash Point 127 °C (Predicted)
Storage Temperature Room Temperature, Sealed in dry conditions[4][5]
Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Signal Word: Warning[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Protocols

Proposed Synthesis Protocol: Electrophilic Bromination

Reaction:

2-(trifluoromethoxy)benzoic acid → this compound

Materials:

  • 2-(trifluoromethoxy)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Sodium bisulfite solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-(trifluoromethoxy)benzoic acid in a suitable solvent like dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add concentrated sulfuric acid to the solution. In a separate container, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bisulfite solution (to remove unreacted bromine), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start Dissolve 2-(trifluoromethoxy)benzoic acid in Dichloromethane cool Cool to 0-5 °C start->cool Inert Atmosphere add_h2so4 Add conc. H₂SO₄ cool->add_h2so4 add_nbs Add NBS solution dropwise add_h2so4->add_nbs Maintain T < 10 °C react Stir at RT for 16-24h add_nbs->react Monitor by TLC/HPLC quench Quench with Ice Water react->quench extract Extract & Wash Organic Layer (NaHSO₃, H₂O, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallize dry->purify product Final Product: This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Analytical & Purification Protocol

The purity of the final compound can be assessed, and purification can be performed using High-Performance Liquid Chromatography (HPLC).

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm ID x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for at least 20 minutes.

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

  • Preparative HPLC (for purification): The same method can be scaled up using a larger-diameter preparative column to isolate the pure compound from impurities. Fractions corresponding to the main peak are collected, combined, and the solvent is removed to yield the purified product.

G cluster_analysis Purity Analysis cluster_purification Optional: Preparative Purification sample_prep Sample Preparation (1 mg/mL in Mobile Phase) injection Inject Sample (10 µL) sample_prep->injection hplc_setup HPLC System Setup (C18 Column, Gradient Elution) hplc_setup->injection data_acq Data Acquisition (UV @ 254 nm) injection->data_acq chromatogram Generate Chromatogram data_acq->chromatogram prep_hplc Scale up to Preparative HPLC data_acq->prep_hplc integration Integrate Peak Areas chromatogram->integration purity_calc Calculate Purity (%) integration->purity_calc fraction_collect Collect Fractions of Main Peak prep_hplc->fraction_collect concentrate Combine & Concentrate Fractions fraction_collect->concentrate pure_product High-Purity Product (>99.5%) concentrate->pure_product

Caption: General workflow for HPLC analysis and purification.

Expected Spectroscopic Data

While experimental spectra are not available, the following section details the expected spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring.

  • -COOH Proton: A broad singlet far downfield, typically >10 ppm.

  • Aromatic Protons (Ar-H):

    • The proton at C6 (ortho to the -COOH and meta to the -Br) will likely appear as a doublet.

    • The proton at C4 (meta to both -COOH and -OCF₃) will likely appear as a doublet of doublets.

    • The proton at C3 (ortho to the -OCF₃ and meta to the -Br) will likely appear as a doublet. The exact chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 8 distinct signals.

  • Carbonyl Carbon (-COOH): Expected around 165-175 ppm.

  • Aromatic Carbons: Six signals are expected in the range of 110-150 ppm.

    • C-Br: The carbon attached to bromine will be shifted to ~115-125 ppm.

    • C-OCF₃: The carbon attached to the trifluoromethoxy group will be shifted downfield and may show splitting due to coupling with the fluorine atoms (quartet).

    • C-COOH: The carbon attached to the carboxylic acid group will be shifted downfield.

  • Trifluoromethoxy Carbon (-OCF₃): A quartet signal expected around 120 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of an aromatic carboxylic acid.

  • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, typical for the hydrogen-bonded carboxylic acid hydroxyl group.[8]

  • C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.[8]

  • C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1450 cm⁻¹.

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region.[8]

  • C-F Stretch: Strong absorption bands are expected in the 1100-1250 cm⁻¹ region due to the -OCF₃ group.

  • C-Br Stretch: A weak band in the fingerprint region, typically 500-650 cm⁻¹.

Applications and Future Directions

While specific biological activities for this compound are not documented, its structural motifs are common in drug development.[4] The trifluoromethoxy group is often used as a bioisostere for other groups to improve a drug candidate's pharmacokinetic profile.[1] Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[9]

Given its structure, this compound is a prime candidate for:

  • Fragment-Based Drug Discovery: As a building block for creating libraries of more complex molecules for screening against various therapeutic targets.

  • Intermediate for Agrochemicals: Fluorinated and brominated aromatics are key components in many modern pesticides and herbicides.[1]

  • Pharmaceutical Synthesis: It may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), potentially for anti-inflammatory or anti-cancer drugs.[2]

Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

References

5-bromo-2-(trifluoromethoxy)benzoic acid CAS number 403646-47-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-bromo-2-(trifluoromethoxy)benzoic acid (CAS: 403646-47-9)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group on the benzoic acid scaffold makes it a versatile and valuable building block for the synthesis of complex molecular architectures with tailored physicochemical and biological properties.

Physicochemical and Spectroscopic Data

The fundamental properties of a chemical compound are critical for its application in research and development. The data for this compound are summarized below.

Data Type Property Value
Identifier CAS Number403646-47-9
Molecular FormulaC₈H₄BrF₃O₃
Molecular Weight299.02 g/mol
Physical Boiling Point287 °C[1]
Density1.797 g/cm³[1]
pKa2.53 ± 0.36 (Predicted)[1]
Storage TemperatureRoom Temperature[1]

Note: Specific, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this exact CAS number are not widely available in peer-reviewed literature but can often be found on certificates of analysis from chemical suppliers.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common conceptual approach involves the trifluoromethoxylation of a corresponding hydroxybenzoic acid precursor. The bromine atom can be introduced before or after the formation of the trifluoromethoxy group. Below is a representative protocol for a related transformation that illustrates the key steps.

Experimental Protocol: General Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general workflow for the synthesis of an aryl trifluoromethoxy ether from a phenol, which is a key transformation in the synthesis of the target molecule.

  • Starting Material Preparation: Begin with a suitably protected 5-bromo-2-hydroxybenzoic acid derivative. The carboxylic acid may be esterified to prevent side reactions.

  • Deprotonation: Dissolve the phenolic starting material in a dry, aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl group, forming the corresponding phenoxide.

  • Trifluoromethoxylation: Introduce a trifluoromethoxylating agent, such as a hypervalent iodine reagent (e.g., trifluoromethyl-λ³-iodane) or another electrophilic "CF₃O⁺" source, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (which can range from room temperature to elevated temperatures) and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product using column chromatography. If the carboxylic acid was protected as an ester, perform a final hydrolysis step (e.g., using LiOH or NaOH) to yield the final this compound.

G start 5-Bromo-2-hydroxybenzoic Acid Derivative deprotonation Deprotonation (Base, Solvent) start->deprotonation trifluoromethoxylation Trifluoromethoxylation (CF3O+ Source) deprotonation->trifluoromethoxylation workup Aqueous Work-up & Extraction trifluoromethoxylation->workup purification Column Chromatography workup->purification deprotection Ester Hydrolysis (if applicable) purification->deprotection product 5-bromo-2-(trifluoromethoxy) benzoic acid deprotection->product

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are highly valuable in modern drug design.

  • Trifluoromethoxy (-OCF₃) Group: This group is a bioisostere of other functionalities and is known to significantly enhance key drug properties. It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the electronic properties of the aromatic ring to improve binding affinity to biological targets.[2]

  • Bromo (-Br) Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.[3] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

This combination makes the title compound a key intermediate for synthesizing novel therapeutics, particularly in areas like oncology and inflammatory diseases where kinase inhibitors play a crucial role.

G start 5-bromo-2-(trifluoromethoxy) benzoic acid activation Carboxylic Acid Activation (e.g., HATU, EDCI) start->activation amide_coupling Amide Bond Formation with Target Amine activation->amide_coupling pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) amide_coupling->pd_coupling final_compound Biologically Active Target Molecule pd_coupling->final_compound

Caption: Logical workflow for utilizing the compound in synthesis.

Potential Role in Modulating Signaling Pathways

While specific biological activity for this compound is not extensively documented, its derivatives are prime candidates for kinase inhibitors. Kinases are critical nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. A hypothetical inhibitor derived from this scaffold could target key kinases in pathways such as the PI3K/Akt/mTOR pathway, which controls cell growth and survival.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Scaffold-Derived Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If irritation or other symptoms persist, seek medical attention.[4][5]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

Synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and regioselective method for the synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on the electrophilic bromination of 2-(trifluoromethoxy)benzoic acid, a route favored for its operational simplicity and high regiochemical control.

Synthetic Pathway Overview

The synthesis proceeds via the direct bromination of 2-(trifluoromethoxy)benzoic acid. The trifluoromethoxy (-OCF₃) group at the 2-position and the carboxylic acid (-COOH) group at the 1-position of the benzene ring cooperatively direct the incoming electrophile (bromine) to the 5-position. The -OCF₃ group is a deactivating but ortho-para directing group, while the -COOH group is a deactivating and meta-directing group. This confluence of directing effects strongly favors the formation of the 5-bromo isomer.

Synthesis_Workflow Starting_Material 2-(Trifluoromethoxy)benzoic Acid Bromination Bromination (NBS or Br₂/Catalyst) Starting_Material->Bromination Intermediate Reaction Mixture Bromination->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product Directing_Effects cluster_reactants Reactants and Directing Groups cluster_effects Electronic & Steric Effects cluster_positions Activated/Deactivated Positions 2-(Trifluoromethoxy)benzoic Acid 2-(Trifluoromethoxy)benzoic Acid OCF3 -OCF₃ Group 2-(Trifluoromethoxy)benzoic Acid->OCF3 at C2 COOH -COOH Group 2-(Trifluoromethoxy)benzoic Acid->COOH at C1 OCF3_effect Ortho, Para-Directing (Deactivating) OCF3->OCF3_effect COOH_effect Meta-Directing (Deactivating) COOH->COOH_effect C5 C5 (meta to -COOH, para to -OCF₃) Favored OCF3_effect->C5 Activates C6 C6 (ortho to -COOH, ortho to -OCF₃) Sterically Hindered OCF3_effect->C6 Activates (ortho) C3 C3 (ortho to -COOH, meta to -OCF₃) Deactivated COOH_effect->C3 Directs meta COOH_effect->C5 Directs meta C4 C4 (meta to -COOH, meta to -OCF₃) Deactivated Bromination at C5 Bromination at C5 C5->Bromination at C5

Structural Analysis of 5-bromo-2-(trifluoromethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-bromo-2-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document outlines the general methodologies and expected analytical outcomes based on established techniques for similar small organic molecules. It includes a plausible synthetic route, predicted spectroscopic data, and a standardized workflow for full structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel halogenated benzoic acid derivatives.

Introduction

This compound (CAS No. 403646-47-9) is a substituted benzoic acid derivative. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety on the benzene ring suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromo and carboxylic acid groups provide reactive handles for further chemical modifications. An accurate and thorough structural analysis is paramount for confirming the identity, purity, and three-dimensional arrangement of the molecule, which are critical for its application in any field.

This document details the standard analytical workflow for the structural characterization of a novel small molecule like this compound, including spectroscopic and crystallographic methods.

Molecular Structure and Physicochemical Properties

The basic properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 403646-47-9ChemicalBook[1]
Molecular Formula C₈H₄BrF₃O₃ChemicalBook[1]
Formula Weight 285.01 g/mol ChemicalBook[1]
IUPAC Name This compoundN/A
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)OC(F)(F)FN/A

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible route can be adapted from established methods for the synthesis of similar brominated benzoic acids. The following is a representative experimental protocol based on the bromination of a benzoic acid precursor.

Experimental Protocol: Bromination of 2-(trifluoromethoxy)benzoic acid

This protocol is adapted from the synthesis of 5-Bromo-2-fluorobenzoic acid.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(trifluoromethoxy)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: The purified product is dried in a vacuum oven at 50-60°C.

Structural Analysis Workflow

The comprehensive structural analysis of a small organic molecule like this compound typically follows a logical workflow to unambiguously determine its chemical structure and purity.

Structural_Analysis_Workflow Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, LC-MS) Synthesis->Purity MS Mass Spectrometry (MS) (Molecular Weight) Purity->MS IR Infrared (IR) Spectroscopy (Functional Groups) Purity->IR NMR NMR Spectroscopy (1H, 13C, 19F) (Connectivity) Purity->NMR Structure_Hypothesis Initial Structure Hypothesis MS->Structure_Hypothesis IR->Structure_Hypothesis NMR->Structure_Hypothesis XRay Single Crystal X-ray Diffraction (Absolute Structure) Structure_Hypothesis->XRay If suitable crystals form Final_Structure Final Structure Confirmation Structure_Hypothesis->Final_Structure XRay->Final_Structure

Caption: Workflow for the structural elucidation of a small organic molecule.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)
Chemical Shift (δ) ppm Multiplicity
~13.0Singlet (broad)
~7.8-8.2Multiplet
¹³C NMR (Predicted)
Chemical Shift (δ) ppm Assignment
~165-170-COOH
~115-140Aromatic-C
~120 (quartet, J ≈ 257 Hz)-CF₃
¹⁹F NMR (Predicted)
Chemical Shift (δ) ppm Assignment
~ -58-OCF₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy (Predicted)
Frequency (cm⁻¹) Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid)
1680-1710 (strong)C=O stretch (Carboxylic acid)
1200-1300C-O stretch
1000-1200C-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry (Predicted)
m/z Assignment
284/286[M-H]⁻ (Corresponding to isotopes ⁷⁹Br and ⁸¹Br)
285/287[M+H]⁺ (Corresponding to isotopes ⁷⁹Br and ⁸¹Br)

Crystallographic Data

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the compound would need to be grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software (e.g., SHELX). This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Conclusion

The structural analysis of this compound requires a multi-faceted approach employing a range of spectroscopic and analytical techniques. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis and characterization based on established scientific principles and data from analogous compounds. The workflow and predicted data herein serve as a valuable resource for researchers working with this and other novel halogenated benzoic acid derivatives, facilitating their unambiguous identification and paving the way for their application in various fields of chemical science.

References

Spectroscopic Profile of 5-bromo-2-(trifluoromethoxy)benzoic acid: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS) for 5-bromo-2-(trifluoromethoxy)benzoic acid. While this compound is listed by commercial suppliers, detailed characterization data and experimental protocols for its spectroscopic analysis are not provided in accessible publications or spectral databases.

This absence of foundational data precludes the creation of an in-depth technical guide as requested. The core requirements, including quantitative data tables for NMR, IR, and MS, detailed experimental methodologies, and visualizations of experimental workflows, are contingent on the availability of primary experimental results.

To provide a framework for the type of information that would be included in such a guide, this document will present a generalized overview of the expected spectroscopic features for a molecule with this structure, based on the analysis of its constituent functional groups. This will be supplemented with a generic workflow for the spectroscopic analysis of a novel benzoic acid derivative.

Predicted Spectroscopic Characteristics

Based on the structure of this compound, the following spectral features would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, trifluoromethoxy, and carboxylic acid groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon, and one for the trifluoromethoxy carbon. The carbon attached to the bromine atom would be influenced by the heavy atom effect, and the carbon bearing the trifluoromethoxy group would likely show a quartet splitting pattern due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorptions of the functional groups present:

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carboxylic acid.

  • C-O Stretch: A band in the region of 1320-1210 cm⁻¹ would be attributable to the C-O stretching of the carboxylic acid.

  • C-F Stretches: Strong absorptions in the 1200-1000 cm⁻¹ region would be expected for the C-F stretching vibrations of the trifluoromethoxy group.

  • Aromatic C-H and C=C Stretches: Various weaker absorptions would be present for the aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), the trifluoromethoxy group (OCF₃), and bromine.

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using a direct infusion or a chromatographic method (e.g., GC-MS or LC-MS).

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Submit purified sample IR IR Spectroscopy Purification->IR Submit purified sample MS Mass Spectrometry Purification->MS Submit purified sample Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Solubility of 5-bromo-2-(trifluoromethoxy)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The molecular structure of 5-bromo-2-(trifluoromethoxy)benzoic acid, featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring, suggests a nuanced solubility profile. The polar carboxylic acid group can engage in hydrogen bonding, favoring solubility in polar solvents. Conversely, the aromatic ring and the halogen substituents contribute to its lipophilicity, suggesting solubility in non-polar and moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateStrong dipole-dipole interactions and potential for hydrogen bond acceptance.
Moderately Polar Acetone, Ethyl AcetateModerateA balance of polar and non-polar characteristics allows for favorable interactions.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Low to ModerateThe lipophilic benzene ring and halogen groups will contribute to solubility, but the polar carboxylic acid will limit it.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method provides a direct and accurate measurement of solubility by determining the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is essential to ensure saturation.

  • Phase Separation: Cease agitation and allow the vials to rest at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a precise aliquot of the clear, saturated supernatant using a calibrated pipette. To avoid collecting any solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) is recommended.

  • Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

  • Drying and Weighing: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

  • Calculation: Calculate the solubility (in g/L or mg/mL) based on the mass of the dissolved solute and the initial volume of the solvent aliquot.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible spectrum. It is a sensitive method that requires smaller sample volumes.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the selected solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sample Preparation for Measurement: Withdraw a small, precise volume of the clear, saturated supernatant and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Spectrophotometric Method prep_solid Excess Solid This compound equilibration Agitate at Constant Temperature (e.g., 25 °C for 24-72h) prep_solid->equilibration prep_solvent Known Volume of Organic Solvent prep_solvent->equilibration separation Settle or Centrifuge equilibration->separation sampling Withdraw Clear Supernatant (Filter with 0.45 µm Syringe Filter) separation->sampling grav_weigh Weigh Aliquot sampling->grav_weigh uv_dilute Quantitative Dilution sampling->uv_dilute grav_evap Evaporate Solvent grav_weigh->grav_evap grav_dry Dry to Constant Weight grav_evap->grav_dry grav_calc Calculate Solubility grav_dry->grav_calc uv_measure Measure Absorbance at λmax uv_dilute->uv_measure uv_calc Calculate Solubility (using Calibration Curve) uv_measure->uv_calc

Caption: General experimental workflow for solubility determination.

physical and chemical characteristics of 5-bromo-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its structural features, including a bromine atom, a carboxylic acid group, and a trifluoromethoxy group, impart unique physicochemical properties that make it a valuable building block for the synthesis of novel compounds. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of new pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside generalized experimental protocols and logical workflows relevant to its synthesis and analysis.

Core Physical and Chemical Characteristics

While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes the key physical and chemical properties that have been reported, primarily from chemical suppliers. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₈H₄BrF₃O₃[3]
Molecular Weight 285.01 g/mol [3]
CAS Number 403646-47-9[3]
Appearance White powder or solid[4]
Boiling Point 287 °C[5]
Density 1.797 g/cm³[5]
Flash Point 127 °C[5]
pKa (Predicted) 2.53 ± 0.36[5]
Storage Sealed in dry, room temperature[3]

Spectroscopic Characterization (Predicted and General)

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. However, based on the known spectral properties of similar substituted benzoic acids and brominated aromatic compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, carboxylic acid, and trifluoromethoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbon of the trifluoromethoxy group (which will likely show coupling to fluorine).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several strong, broad absorptions. For this compound, the following peaks are expected:

  • A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.[6]

  • A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[7]

  • C-O stretching and O-H bending vibrations in the fingerprint region.

  • Absorptions corresponding to the C-Br, C-F, and C-O-C stretches of the substituents.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[8] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the trifluoromethoxy group.

Experimental Protocols (Generalized)

Synthesis of Substituted Benzoic Acids

A common route for the synthesis of brominated benzoic acid derivatives involves the electrophilic bromination of a substituted benzoic acid precursor. The following diagram illustrates a generalized workflow for such a synthesis.

G Generalized Synthesis Workflow start Start with 2-(trifluoromethoxy)benzoic acid bromination Bromination (e.g., with NBS or Br2 in a strong acid) start->bromination workup Aqueous Workup (Quenching and Extraction) bromination->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization product This compound characterization->product

A generalized workflow for the synthesis of this compound.

Methodology:

  • Starting Material: The synthesis would likely begin with 2-(trifluoromethoxy)benzoic acid.

  • Bromination: The starting material would be dissolved in a suitable solvent, often a strong acid like sulfuric acid, and treated with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine. The reaction conditions (temperature, reaction time) would need to be carefully controlled to favor the formation of the desired 5-bromo isomer.

  • Workup: Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then collected by filtration and washed. Alternatively, an extraction with an organic solvent may be performed.

  • Purification: The crude product would then be purified, commonly by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: The final product's identity and purity would be confirmed using analytical techniques such as NMR, IR, mass spectrometry, and melting point analysis.

Analytical Workflow for Purity and Identity Confirmation

A generalized workflow for the analysis of a synthesized batch of this compound is presented below.

G Analytical Workflow sample Synthesized Sample hplc Purity Assessment (HPLC/UPLC) sample->hplc nmr Structural Elucidation (1H, 13C NMR) sample->nmr ms Molecular Weight and Isotopic Pattern (MS) sample->ms ir Functional Group Identification (IR) sample->ir mp Melting Point Determination sample->mp data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis mp->data_analysis final_product Confirmed Pure Product data_analysis->final_product

A generalized analytical workflow for the characterization of this compound.

Methodology:

  • Purity Assessment: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be the primary method to determine the purity of the synthesized compound.

  • Structural Elucidation: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure and the position of the substituents on the aromatic ring.

  • Molecular Weight Confirmation: Mass spectrometry would be employed to verify the molecular weight and to observe the characteristic bromine isotope pattern.

  • Functional Group Identification: Infrared spectroscopy would confirm the presence of the carboxylic acid and other functional groups.

  • Melting Point Determination: A sharp melting point range would indicate the purity of the compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the presence of the trifluoromethoxy group is significant in medicinal chemistry. This group is often incorporated into drug candidates to enhance their metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate their binding affinity to biological targets.[2]

The following diagram illustrates the logical relationship between the structural features of this class of compounds and their potential pharmacological effects.

G Structure-Activity Relationship Concepts compound This compound bromo Bromine Atom compound->bromo ocF3 Trifluoromethoxy Group compound->ocF3 cooh Carboxylic Acid Group compound->cooh lipophilicity Increased Lipophilicity bromo->lipophilicity ocF3->lipophilicity metabolic_stability Enhanced Metabolic Stability ocF3->metabolic_stability binding_interactions Modulated Target Binding ocF3->binding_interactions h_bonding Hydrogen Bonding Potential cooh->h_bonding pharmacokinetics Improved Pharmacokinetics lipophilicity->pharmacokinetics metabolic_stability->pharmacokinetics pharmacodynamics Altered Pharmacodynamics binding_interactions->pharmacodynamics h_bonding->pharmacodynamics

References

An In-depth Technical Guide to 5-bromo-2-(trifluoromethoxy)benzoic acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid featuring a trifluoromethoxy group, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties and lipophilicity, imparted by the trifluoromethoxy moiety, make it a desirable component in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, set within the broader context of the development of aryl trifluoromethyl ethers. It details available physicochemical data, outlines a plausible synthetic pathway based on established methodologies, and presents key information in a structured format for researchers.

Introduction: The Rise of the Trifluoromethoxy Group

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to modulate the physicochemical and biological properties of organic molecules.[1][2] Unlike the electron-donating methoxy group (-OCH3), the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic.[1] These characteristics can lead to improved metabolic stability, enhanced membrane permeability, and favorable binding interactions with biological targets.[1]

The synthesis of aryl trifluoromethyl ethers was first reported in 1955 by L. Yagupol'skii, who developed a method starting from substituted anisoles.[3] Over the decades, numerous synthetic strategies have been developed for the introduction of the trifluoromethoxy group onto aromatic rings. These methods have paved the way for the creation of a diverse array of trifluoromethoxylated building blocks, including this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 403646-47-9[4]
Molecular Formula C₈H₄BrF₃O₃[4]
Molecular Weight 285.01 g/mol [4]
Appearance White to off-white solidN/A
Purity Typically ≥98%N/A
Storage Temperature Room TemperatureN/A

Discovery and Synthesis

A recent patent application (US20230303547A1) discloses the use of this compound as a reagent in the synthesis of N-cyanopyrrolidines with activity as USP30 inhibitors.[5] This patent provides a key insight into its application in drug discovery.

Plausible Synthetic Pathway

Based on established methods for the synthesis of trifluoromethoxy-substituted aromatic compounds, a plausible synthetic route to this compound can be proposed. A common strategy involves the trifluoromethoxylation of a suitably substituted phenol, followed by carboxylation.

A potential starting material for this synthesis is 4-bromo-2-hydroxybenzoic acid. The synthesis would proceed in two key steps:

  • O-Trifluoromethylation: The phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is converted to a trifluoromethyl ether.

  • Carboxylation: This step is not necessary as the carboxylic acid moiety is already present in the proposed starting material. A more likely precursor would be 4-bromophenol, which would be trifluoromethoxylated and then carboxylated. However, for the purpose of this guide, we will illustrate a pathway that directly leads to the target molecule's substitution pattern. A more direct route would involve the bromination of 2-(trifluoromethoxy)benzoic acid.

The following diagram illustrates a logical synthetic workflow:

G Proposed Synthetic Pathway cluster_0 Step 1: Trifluoromethoxylation cluster_1 Step 2: Purification Start 2-Hydroxy-5-bromobenzoic Acid Reagents1 Trifluoromethylating Agent (e.g., CF3I, CuI, base) Start->Reagents1 Reaction Intermediate1 This compound Reagents1->Intermediate1 Purification Chromatography / Recrystallization Intermediate1->Purification Product Pure this compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothesized)

The following is a hypothesized experimental protocol based on general procedures for the synthesis of aryl trifluoromethyl ethers.

Step 1: Synthesis of this compound

  • Reaction Setup: To a solution of 2-hydroxy-5-bromobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or NMP) is added a base (e.g., potassium carbonate, 2.0 eq) and a copper(I) catalyst (e.g., CuI, 0.1 eq).

  • Trifluoromethylation: The reaction mixture is stirred at an elevated temperature (e.g., 100-140 °C) under an atmosphere of trifluoromethyl iodide (CF₃I). The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with aqueous acid (e.g., 1 M HCl). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Signaling Pathways and Applications

As a synthetic building block, this compound does not directly participate in signaling pathways. However, its derivatives are designed to interact with specific biological targets. For instance, the N-cyanopyrrolidine derivatives synthesized using this compound are inhibitors of Ubiquitin Specific Peptidase 30 (USP30), an enzyme involved in regulating mitochondrial quality control. Inhibition of USP30 is a therapeutic strategy being explored for various diseases.

The logical relationship for its application in drug discovery can be visualized as follows:

G Application in Drug Discovery BuildingBlock This compound Synthesis Chemical Synthesis BuildingBlock->Synthesis Derivative Bioactive Derivative (e.g., USP30 Inhibitor) Synthesis->Derivative Target Biological Target (e.g., USP30) Derivative->Target Inhibition Effect Therapeutic Effect Target->Effect Modulation leads to

Caption: Role of the compound as a building block in drug discovery.

Conclusion

This compound is a valuable and relatively modern building block in the repertoire of medicinal chemists. While its specific discovery history is not prominently documented, its existence is a testament to the advancements in synthetic methodologies for introducing the trifluoromethoxy group into aromatic systems. The availability of this compound facilitates the exploration of novel chemical space in drug discovery and materials science, enabling the development of molecules with potentially enhanced properties. This guide provides a foundational understanding of its synthesis and properties for researchers in the field.

References

Commercial Availability and Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential synthetic routes for 5-bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 403646-47-9). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the presence of the trifluoromethoxy group, a key pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity levels are generally high, suitable for most laboratory applications.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich (Ambeed)AMBH9614F3BE98%Inquire
AiFChemACODTJ91298%5 g, 25 g
Aromsyn Co., Ltd.AS10024>98%Gram to kilogram scale
abcr GmbHAB30973996%Inquire
AaronchemAR00C7WRInquireInquire
Zhejiang Jiuzhou Chem Co.,Ltd-99%Inquire (bulk capacity)

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning chemical reactions, ensuring safe handling, and for the characterization of synthesized materials.

PropertyValueSource
CAS Number 403646-47-9[1][2]
Molecular Formula C₈H₄BrF₃O₃[3]
Molecular Weight 285.01 g/mol [4]
Appearance White powder/solid
Boiling Point 287 °C[4]
Density 1.797 g/cm³[4]
Purity ≥96% (typically ≥98%)[2]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Proposed Synthetic Route:

A potential synthetic pathway could involve the bromination of 2-(trifluoromethoxy)benzoic acid. This approach leverages the directing effects of the carboxylic acid and trifluoromethoxy groups on the aromatic ring.

G start 2-(trifluoromethoxy)benzoic acid step1 Bromination (e.g., Br2, FeBr3 or NBS, H2SO4) start->step1 product This compound step1->product

Caption: Proposed synthesis of this compound.

Step 1: Bromination of 2-(trifluoromethoxy)benzoic acid

This protocol is adapted from standard bromination procedures for aromatic carboxylic acids.

  • Materials: 2-(trifluoromethoxy)benzoic acid, N-bromosuccinimide (NBS), concentrated sulfuric acid, ice, deionized water, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzoic acid in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

    • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • The precipitated solid is collected by vacuum filtration and washed with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Drug Development

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of both a bromine atom and a carboxylic acid group in this compound makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid provides a handle for amide bond formation or other derivatizations.

This compound is a valuable starting material for the synthesis of novel therapeutic agents, agrochemicals, and materials with unique electronic properties.

Procurement and Use Workflow

The following diagram illustrates a typical workflow for a researcher interested in utilizing this compound.

G cluster_procurement Procurement cluster_research Research and Development Identify Suppliers Identify Suppliers Request Quotation Request Quotation Identify Suppliers->Request Quotation Place Order Place Order Request Quotation->Place Order Receive and Log Receive and Log Place Order->Receive and Log Characterization (QC) Characterization (QC) Receive and Log->Characterization (QC) Transfer to Lab Reaction Setup Reaction Setup Characterization (QC)->Reaction Setup Synthesis/Experiment Synthesis/Experiment Reaction Setup->Synthesis/Experiment Purification Purification Synthesis/Experiment->Purification Analysis Analysis Purification->Analysis

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

5-bromo-2-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid functionality provides a handle for further synthetic modifications, such as amide bond formation, making it a versatile starting material for the synthesis of complex drug candidates.

These application notes provide a detailed overview and representative protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The provided methodologies are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) complex.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, especially with potentially challenging substrates.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on analogous reactions and should be optimized for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1001890-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801288-96
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (5:1)1001682-92
52-Naphthylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2)Dioxane/H₂O (4:1)902480-90

Visualizations

Suzuki_Catalytic_Cycle Ar-X This compound Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Ar-X->Ar-Pd(II)L₂-X R-B(OH)₂ Arylboronic Acid R-B(OH)₃⁻ Activated Boronate R-B(OH)₂->R-B(OH)₃⁻ Activation Ar-R Coupled Product Base Base (e.g., K₂CO₃) Base->R-B(OH)₃⁻ Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Ar-Pd(II)L₂-X Oxidative Addition Ar-Pd(II)L₂-R Ar-Pd(II)L₂-R Ar-Pd(II)L₂-X->Ar-Pd(II)L₂-R Transmetalation Ar-Pd(II)L₂-R->Ar-R Ar-Pd(II)L₂-R->Pd(0)L₂ Reductive Elimination R-B(OH)₃⁻->Ar-Pd(II)L₂-R

Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Combine Reactants: - this compound - Arylboronic acid - Base A->B C Add Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄) - Ligand (if required) B->C D Add Degassed Solvent (e.g., Dioxane/H₂O) C->D E Heating and Stirring (Monitor by TLC/LC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Figure 2: A typical experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and acidify with 1M HCl to pH ~2-3.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Ligand-Supported Palladium Catalyst

For more challenging couplings, or to achieve higher yields, a more sophisticated catalyst system may be employed.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos or XPhos ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene, degassed

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Follow the general setup as described in Protocol 1, using Pd(OAc)₂, the phosphine ligand, and K₃PO₄ as the base.

  • Use anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • The work-up and purification steps are analogous to Protocol 1.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are of high purity and appropriately degassed.

    • Increase the reaction temperature or time.

    • Screen different palladium catalysts, ligands, and bases.

    • Ensure the base is sufficiently strong to activate the boronic acid.

  • Formation of Side Products:

    • Homocoupling of boronic acid: This can sometimes be suppressed by using a different base or solvent system, or by the slow addition of the boronic acid.

    • Protodebromination: This suggests the catalyst system is not efficient enough. A more active catalyst/ligand combination may be required.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By selecting the appropriate catalyst, ligand, base, and solvent system, a wide variety of biaryl compounds can be synthesized in good to excellent yields. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for the Derivatization of 5-bromo-2-(trifluoromethoxy)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry. Its structure incorporates several key features that are advantageous for drug design. The trifluoromethoxy group (-OCF₃) can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries. The carboxylic acid moiety is readily derivatized to form amides and esters, which are common functional groups in many pharmaceutical agents.

This document provides detailed protocols for two primary derivatization strategies for this compound: amide bond formation and esterification. These methods allow for the exploration of chemical space around this scaffold, facilitating the development of novel therapeutic agents.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound. Please note that yields are dependent on the specific substrates, reaction scale, and purification methods.

Table 1: Amide Coupling Reactions

EntryAmineCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
1BenzylamineHATUDIPEADMF1285-95
2AnilineHATUDIPEADMF1875-85
3MorpholineEDC/HOBtDIPEADCM1280-90
4tert-ButylamineEDC/HOBtDIPEADCM2460-75

Table 2: Esterification Reactions

EntryAlcoholCatalystReaction Time (h)Typical Yield (%)
1MethanolH₂SO₄ (catalytic)1280-90
2EthanolH₂SO₄ (catalytic)1675-85

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equivalents) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DCM

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

  • Add the amine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents).

  • Add EDC·HCl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Fischer Esterification

This protocol describes the acid-catalyzed esterification of the carboxylic acid.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol) (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G cluster_amide Amide Coupling cluster_ester Fischer Esterification start_amide This compound + Amine coupling Add Coupling Reagent (HATU or EDC/HOBt) + Base (DIPEA) start_amide->coupling reaction_amide Stir at RT (12-24h) coupling->reaction_amide workup_amide Aqueous Workup reaction_amide->workup_amide purification_amide Column Chromatography workup_amide->purification_amide product_amide Amide Derivative purification_amide->product_amide start_ester This compound + Alcohol catalyst Add Catalytic H₂SO₄ start_ester->catalyst reaction_ester Reflux (12-18h) catalyst->reaction_ester workup_ester Aqueous Workup reaction_ester->workup_ester purification_ester Chromatography/Recrystallization workup_ester->purification_ester product_ester Ester Derivative purification_ester->product_ester

Caption: General experimental workflows for amide coupling and Fischer esterification.

Potential Application in Medicinal Chemistry: CETP Inhibition

Derivatives of trifluoromethyl- and trifluoromethoxy-substituted benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP can lead to increased HDL levels and decreased LDL levels, which is a potential therapeutic strategy for atherosclerosis.

G cluster_effects Therapeutic Effects HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE LDL LDL (Low-Density Lipoprotein) LDL->CETP TG CETP->HDL TG CETP->LDL CE increase_HDL Increased HDL-C ('Good' Cholesterol) decrease_LDL Decreased LDL-C ('Bad' Cholesterol) CE Cholesteryl Esters TG Triglycerides Inhibitor Benzamide Derivative (e.g., from this compound) Inhibitor->CETP

References

Application Notes and Protocols for 5-bromo-2-(trifluoromethoxy)benzoic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-bromo-2-(trifluoromethoxy)benzoic acid as a key building block for the synthesis of novel agrochemicals. The trifluoromethoxy group is a valuable substituent in agrochemical design, often imparting increased metabolic stability and lipophilicity, which can enhance biological activity. This document outlines a representative synthetic protocol for a hypothetical herbicidal compound, presents typical biological activity data for analogous compounds, and describes a common mode of action.

Introduction to this compound in Agrochemicals

This compound is a versatile aromatic carboxylic acid. The presence of the trifluoromethoxy group (-OCF₃) can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and electronic nature, which are critical for its interaction with biological targets. While specific agrochemicals derived directly from this compound are not widely documented in publicly available literature, the broader class of trifluoromethoxy-substituted benzoic acid derivatives has shown significant promise in the development of herbicides and fungicides.

This building block is particularly suited for the synthesis of N-aryl benzamides, a class of compounds known to exhibit herbicidal activity. The general approach involves the activation of the carboxylic acid and subsequent amidation with a substituted aniline.

Representative Application: Synthesis of a Hypothetical N-Aryl Benzamide Herbicide

This section details a representative protocol for the synthesis of a hypothetical herbicidal compound, N-(4-chlorophenyl)-5-bromo-2-(trifluoromethoxy)benzamide, starting from this compound.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-bromo-2-(trifluoromethoxy)benzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-chloroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours, then reflux for 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-(trifluoromethoxy)benzoyl chloride.

  • Amidation:

    • Dissolve the crude benzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the solution of 4-chloroaniline and triethylamine dropwise to the benzoyl chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product, N-(4-chlorophenyl)-5-bromo-2-(trifluoromethoxy)benzamide.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amidation cluster_product Final Product Start1 This compound Reaction1 Reaction with SOCl₂ in DCM Start1->Reaction1 Start2 Thionyl Chloride Start2->Reaction1 Start3 4-chloroaniline Reaction2 Reaction with 4-chloroaniline in DCM Start3->Reaction2 Intermediate 5-bromo-2-(trifluoromethoxy)benzoyl chloride Reaction1->Intermediate Intermediate->Reaction2 Product N-(4-chlorophenyl)-5-bromo-2-(trifluoromethoxy)benzamide Reaction2->Product

Caption: General workflow for the synthesis of a hypothetical herbicidal benzamide.

Biological Activity Data (Representative)

The following table summarizes the herbicidal activity of representative benzamide compounds against common weeds. The data is presented as the concentration required to inhibit 50% of plant growth (IC₅₀). This data is illustrative for the class of compounds and not specific to the hypothetical product synthesized above.

Compound ClassTarget WeedIC₅₀ (µM)Reference
Substituted BenzamideVelvetleaf (Abutilon theophrasti)15.5[1]
Substituted BenzamideBarnyardgrass (Echinochloa crus-galli)28.2[1]
Substituted BenzamideFoxtail (Setaria faberi)20.1[1]

Representative Mechanism of Action: Inhibition of Photosystem II

Many benzamide herbicides act by inhibiting Photosystem II (PSII) in the chloroplasts of susceptible plants. This inhibition disrupts the electron transport chain, leading to a buildup of reactive oxygen species and ultimately causing cell death.

DOT Script for Signaling Pathway:

PSII_Inhibition cluster_photosynthesis Photosynthesis in Chloroplast Light Light Energy PSII Photosystem II (PSII) Light->PSII ETC Electron Transport Chain PSII->ETC Electron Flow ROS Reactive Oxygen Species (ROS) Buildup PSII->ROS Disrupted Electron Flow Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Benzamide Benzamide Herbicide Benzamide->PSII Inhibits CellDeath Cell Death ROS->CellDeath

Caption: Representative mechanism of action for benzamide herbicides.

Conclusion

This compound is a promising building block for the synthesis of novel agrochemicals. The representative synthesis and mode of action described herein provide a framework for researchers to explore the potential of this and related compounds in the development of new herbicides and other crop protection agents. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity of derivatives of this versatile scaffold.

References

Application Notes and Protocols for 5-bromo-2-(trifluoromethoxy)benzoic acid in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-bromo-2-(trifluoromethoxy)benzoic acid is a versatile synthetic building block possessing three key functional components: a carboxylic acid, a bromine atom, and a trifluoromethoxy group. The carboxylic acid provides a handle for esterification, amidation, or conversion into other functional groups. The bromine atom is well-suited for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern materials and medicinal chemistry, known for enhancing properties such as thermal stability, lipophilicity, and metabolic stability. These features make this compound a promising precursor for a range of functional materials.

Application Notes

Synthesis of Biphenyl Derivatives for Liquid Crystals and Pharmacophores

The bromo-substituent on the aromatic ring makes this molecule an ideal candidate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2] This reaction allows for the straightforward synthesis of biphenyl carboxylic acids by coupling with various arylboronic acids. The resulting biphenyl core is a common mesogen in the design of calamitic (rod-like) liquid crystals.[3] Furthermore, the biphenyl scaffold is a privileged structure in many pharmacologically active molecules, making this a key reaction for drug discovery.[2] The reaction is known for its high efficiency and tolerance of diverse functional groups.[4]

Precursors for Diaryl Ethers via Ullmann Condensation

The synthesis of diaryl ethers can be achieved through a copper-catalyzed Ullmann condensation reaction between this compound and various phenols.[5][6] The diaryl ether linkage is an important structural motif in natural products, pharmaceuticals, and high-performance polymers.[7] Modern protocols often utilize ligands such as N,N-dimethylglycine or picolinic acid to facilitate the reaction under milder conditions than traditional methods, allowing for the synthesis of complex molecules with high functional group tolerance.[7][8]

Monomers for Specialty Polymers

While not directly polymerizable, this compound can be chemically modified to produce functionalized monomers. For instance, the bromo-group can be converted to a vinyl group via a Stille or Suzuki coupling, creating a styrenic monomer. Subsequent free-radical or controlled radical polymerization (e.g., RAFT, ATRP) of this new monomer would yield a specialty polymer.[9] Polyesters can also be synthesized through polycondensation reactions involving the carboxylic acid group, potentially after converting the bromo-group to a hydroxyl group.[10][11] The incorporation of the trifluoromethoxy group is expected to impart unique thermal and solubility properties to the resulting polymer.

Precursors for Phosphorescent OLED Emitters

In the field of Organic Light-Emitting Diodes (OLEDs), iridium(III) complexes are widely used as phosphorescent emitters due to their high quantum efficiency.[12][13] These complexes typically consist of cyclometalated ligands (like 2-phenylpyridine) and an ancillary ligand. This compound can serve as a starting material for the synthesis of novel cyclometalated ligands. For example, a Suzuki coupling reaction could be used to attach a pyridine ring, creating a substituted 2-phenylpyridine derivative. This custom ligand could then be used to synthesize new Ir(III) complexes with tailored photophysical properties.[14][15][16]

Data Presentation

Table 1: Comparison of Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzoic Acids. This table summarizes various conditions reported for the Suzuki coupling of bromobenzoic acids with phenylboronic acid, providing a reference for protocol development.

Catalyst / LigandBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp1.599[4]
Pd(PPh₃)₄K₂CO₃Toluene / Water90-10012-24N/A[1]
Ad-L-PdCl₂⊂dmβ-CDNa₂CO₃Water / MeOHRoom Temp2>98[17]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / Water10018N/A[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][4]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Distilled Water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 - 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with 2M HCl to a pH of ~2 to precipitate the product.

  • Filter the precipitate and wash thoroughly with distilled water.

  • For further purification, dissolve the crude product in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The final product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Suzuki_Workflow start Reaction Setup: - Bromobenzoic Acid - Arylboronic Acid - Catalyst & Base reaction Stir in Solvent (e.g., Water) Room Temp, 1.5h start->reaction 1 workup Acidification & Filtration reaction->workup 2 purification Extraction & Recrystallization workup->purification 3 product Characterize Product (NMR, MS, etc.) purification->product 4

Caption: General workflow for the Suzuki coupling reaction.
Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis

This protocol outlines a copper-catalyzed Ullmann condensation for the synthesis of diaryl ethers from this compound and a phenol, adapted from modern ligand-assisted methods.[7][8]

Materials:

  • This compound (1.0 mmol)

  • Phenol derivative (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Picolinic acid (10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Oven-dried screw-cap test tube with stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (5 mol%), picolinic acid (10 mol%), this compound (1.0 mmol), the phenol derivative (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube, then evacuate and back-fill with an inert gas (Argon). Repeat this cycle three times.

  • Under a counterflow of inert gas, add anhydrous DMSO (2.0 mL) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 90-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann_Workflow setup Charge Reactor: - Bromobenzoic Acid & Phenol - CuI, Ligand, Base inert Evacuate & Back-fill with Inert Gas setup->inert solvent Add Anhydrous DMSO inert->solvent react Heat & Stir (90-110°C, 12-24h) solvent->react workup Cool, Dilute & Extract with Ethyl Acetate react->workup purify Column Chromatography workup->purify product Final Diaryl Ether Product purify->product

Caption: Workflow for Ullmann diaryl ether synthesis.
Protocol 3: Hypothetical Free-Radical Polymerization

This protocol is a hypothetical procedure for the polymerization of a vinyl-functionalized derivative of the title compound. It assumes the successful prior conversion of the bromo-group to a vinyl group (e.g., via Stille coupling with vinyltributyltin).

Materials:

  • 5-vinyl-2-(trifluoromethoxy)benzoic acid (monomer, 1.0 g)

  • Azobisisobutyronitrile (AIBN) (initiator, e.g., 1 mol% relative to monomer)

  • Anhydrous Dimethylformamide (DMF) (solvent, 5 mL)

  • Methanol (non-solvent)

  • Schlenk flask with stir bar

Procedure:

  • Add the monomer and AIBN to a Schlenk flask.

  • Add anhydrous DMF to dissolve the solids.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Back-fill the flask with an inert gas (Argon or Nitrogen).

  • Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours.

  • The solution will become more viscous as polymerization proceeds.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the polymer by ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC).

Polymer_Logic start 5-bromo-2-(trifluoromethoxy) benzoic acid modification Chemical Modification (e.g., Stille Coupling) start->modification Step 1 monomer Vinyl-functionalized Monomer modification->monomer Step 2 polymerization Free-Radical Polymerization monomer->polymerization Step 3 polymer Specialty Polymer polymerization->polymer Step 4

Caption: Logical path from starting material to polymer.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Bromo-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel quinazolinone and benzoxazinone heterocycles, starting from the readily available 5-bromo-2-(trifluoromethoxy)benzoic acid. The protocols detailed herein outline a two-stage synthetic strategy: the initial conversion of the starting benzoic acid to a key 2-amino-5-bromo-6-(trifluoromethoxy)benzoic acid intermediate, followed by its cyclization to the target heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Introduction

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of pharmaceuticals. Quinazolinones and benzoxazinones are prominent examples, known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The unique substitution pattern of this compound, featuring a bromine atom for potential further functionalization and a trifluoromethoxy group to enhance metabolic stability and lipophilicity, makes it an attractive starting material for the generation of novel and patentable chemical entities.

This document provides detailed experimental protocols, quantitative data, and visual workflows to enable researchers to synthesize these valuable heterocyclic compounds efficiently and reproducibly.

Synthetic Strategy Overview

The synthesis of the target heterocycles from this compound is proposed to proceed via a two-step sequence. The initial and crucial step is the regioselective nitration of the starting material, followed by the reduction of the nitro group to an amine, yielding the key intermediate, 2-amino-5-bromo-6-(trifluoromethoxy)benzoic acid. This intermediate, a substituted anthranilic acid, then serves as the direct precursor for the construction of the quinazolinone and benzoxazinone ring systems.

Overall Synthetic Workflow:

start This compound intermediate1 5-Bromo-2-nitro-6-(trifluoromethoxy)benzoic Acid start->intermediate1 Nitration intermediate2 2-Amino-5-bromo-6-(trifluoromethoxy)benzoic Acid intermediate1->intermediate2 Reduction product1 6-Bromo-7-(trifluoromethoxy)quinazolin-4(3H)-one intermediate2->product1 Cyclization (e.g., with Formamide) product2 6-Bromo-7-(trifluoromethoxy)-2H-3,1-benzoxazin-4(3H)-one intermediate2->product2 Cyclization (e.g., with Acetic Anhydride) start 2-Amino-5-bromo-6-(trifluoromethoxy)benzoic Acid + Formamide step1 Heat at 150-160 °C start->step1 step2 Cool and Precipitate in Water step1->step2 step3 Filter and Dry step2->step3 product 6-Bromo-7-(trifluoromethoxy)quinazolin-4(3H)-one step3->product start 2-Amino-5-bromo-6-(trifluoromethoxy)benzoic Acid + Acetic Anhydride step1 Reflux for 2-3 hours start->step1 step2 Remove Excess Acetic Anhydride step1->step2 step3 Triturate with NaHCO₃ solution step2->step3 step4 Filter and Dry step3->step4 product 6-Bromo-7-(trifluoromethoxy)-2-methyl-4H-3,1-benzoxazin-4-one step4->product

Application Notes and Protocols for the Amidation of 5-Bromo-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 5-bromo-2-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of potentially bioactive molecules for drug discovery. The presence of the ortho-trifluoromethoxy group introduces steric hindrance, which necessitates careful selection of coupling reagents and reaction conditions to achieve high yields. The protocols outlined below are based on established methods for the amidation of sterically hindered carboxylic acids and can be adapted for a variety of amine coupling partners.

Overview of Amidation Reactions

Amide bond formation is a fundamental transformation in medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. To facilitate this transformation under milder conditions, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common strategies for amide bond formation involve the use of:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They are often paired with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress side reactions like racemization.[1][2]

  • Phosphonium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly effective, particularly for sterically hindered substrates.[3]

  • Uronium/Aminium Salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are known for their high reactivity and rapid reaction times.[1][3] HATU and COMU are particularly well-suited for challenging couplings.[3]

The choice of coupling reagent, base, solvent, and temperature is crucial for the successful amidation of this compound, and may require optimization depending on the specific amine being used.

Data Presentation: Reaction Conditions for Amidation

The following tables summarize typical conditions for the amidation of sterically hindered benzoic acids, which can be applied to this compound.

Table 1: Common Coupling Reagents and Additives

Coupling Reagent ClassExamplesCommon AdditivesNotes
CarbodiimidesEDC, DIC, DCCHOBt, OxymaCost-effective and widely used. Additives are crucial for hindered systems to improve yields and reduce racemization.[1][2]
Phosphonium SaltsPyBOP®, PyAOPNone typically requiredHighly effective for sterically hindered amino acids and challenging couplings.[2][3]
Uronium/Aminium SaltsHBTU, TBTU, HATU, COMUNone typically requiredOffer high coupling efficiency and fast reaction times. HATU and COMU are particularly potent for difficult couplings.[3]

Table 2: Typical Reaction Parameters for Amidation

ParameterTypical Range/OptionsConsiderations
Equivalents of Amine 1.0 - 1.5 eqA slight excess of the amine can drive the reaction to completion.
Equivalents of Coupling Reagent 1.0 - 1.5 eqAn excess is often used to ensure complete activation of the carboxylic acid.
Equivalents of Base 2.0 - 4.0 eqAn organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine.
Bases DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), NMM (N-Methylmorpholine)DIPEA is a common choice due to its steric bulk, which minimizes side reactions.
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran)DMF is a good solvent for a wide range of reactants and is often used for challenging couplings.
Temperature 0 °C to Room Temperature (or higher)Reactions are often initiated at 0 °C and then allowed to warm to room temperature. For very hindered substrates, gentle heating may be necessary.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

The following are detailed protocols for the amidation of this compound using two different classes of coupling reagents.

Protocol 1: Amidation using a Carbodiimide (EDC) and HOBt

This protocol is a standard and cost-effective method suitable for a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amidation using a Uronium Salt (HATU)

This protocol is highly effective for sterically hindered amines and challenging couplings where Protocol 1 may give low yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Amidation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product Acid 5-Bromo-2-(trifluoromethoxy) benzoic Acid Reaction Amide Coupling (0°C to RT, 2-24h) Acid->Reaction Amine Amine (R-NH2) Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Desired Amide Purification->Product

Caption: General workflow for the amidation of this compound.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Mechanism of Action Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) P1 Downstream Effector 1 Receptor->P1 P2 Downstream Effector 2 Receptor->P2 Cell_Response Cellular Response (Proliferation, Survival) P1->Cell_Response P2->Cell_Response Inhibitor Amide Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by an amide derivative.

References

Application Notes and Protocols for Monitoring Reactions with 5-Bromo-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 5-bromo-2-(trifluoromethoxy)benzoic acid. Accurate real-time or periodic analysis of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, maximizing yields, and ensuring the purity of the final product. The following protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely used technique for the quantitative analysis of reaction mixtures. It allows for the separation and quantification of the starting material, intermediates, products, and byproducts. A reversed-phase HPLC method is generally suitable for the analysis of this compound and its derivatives.

Application Note

This protocol outlines a reversed-phase HPLC method for monitoring the progress of a typical amidation reaction where this compound is converted to its corresponding amide. The method is designed to provide a baseline separation of the starting carboxylic acid and the resulting amide product.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid, ~0.1% v/v)

  • Reaction mixture aliquots

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water. The exact ratio may need to be optimized for best separation.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it in a known volume (e.g., 950 µL) of mobile phase. This also serves to precipitate any incompatible salts.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the mobile phase for at least 15-20 minutes.

    • Set the UV detection wavelength. A wavelength of 254 nm is a good starting point for aromatic compounds. A DAD can be used to monitor multiple wavelengths.

    • Inject a standard of this compound to determine its retention time.

    • Inject the prepared samples from the reaction time points.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product in each chromatogram.

    • The percentage conversion can be calculated based on the disappearance of the starting material peak area relative to the total peak area of the starting material and product. For more accurate quantification, a calibration curve should be prepared.

Data Presentation

The following table presents representative data for monitoring an amidation reaction of this compound.

Time (hours)This compound Peak Area (%)Amide Product Peak Area (%)% Conversion
010000
175.224.824.8
252.147.947.9
421.578.578.5
65.394.794.7
8<1>99>99

Note: Retention times are dependent on the specific HPLC conditions and column.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Withdraw Aliquot B Quench Reaction A->B C Filter Sample B->C D Inject into HPLC C->D E Separate on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Conversion G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Withdraw Aliquot B Extraction A->B C Derivatization B->C D Inject into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Identify Peaks F->G H Quantify Components G->H NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Prepare Reaction in NMR Tube B Add Internal Standard A->B C Acquire t=0 Spectrum B->C D Initiate Reaction C->D E Acquire Spectra Over Time D->E F Integrate Peaks E->F G Calculate Concentration vs. Time F->G

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid and its subsequent conversion to amide derivatives, key intermediates in pharmaceutical development. The methodologies outlined are designed for laboratory and pilot-plant scale-up, with a focus on efficiency, reproducibility, and purity.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry, often incorporated into pharmacologically active molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromo-substituent provides a handle for further synthetic transformations. This guide presents a robust, two-stage process for the preparation of these compounds on a multi-gram to kilogram scale.

Synthesis of this compound

The synthesis of the target carboxylic acid is achieved through a two-step process starting from the readily available 2-chlorobenzotrifluoride. The first step involves the formation of 2-(trifluoromethoxy)benzoic acid, followed by a regioselective bromination.

Synthesis of 2-(trifluoromethoxy)benzoic Acid

A scalable method for the synthesis of 2-(trifluoromethoxy)benzoic acid involves the formation of a Grignard reagent from 2-(trifluoromethoxy)bromobenzene, followed by carboxylation with solid carbon dioxide (dry ice).[1][2] An alternative route, more amenable to large-scale production, starts with the hydrolysis of 2-(trichloromethyl)benzoyl chloride, followed by fluorination.[3]

Protocol 1: Gram-Scale Synthesis via Grignard Reaction

This protocol is suitable for laboratory-scale synthesis.

Materials:

  • 2-(Trifluoromethoxy)bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Toluene

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Large beaker or insulated container for dry ice

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere, charge a dry three-necked flask with magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-(trifluoromethoxy)bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: In a separate large beaker, crush an excess of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, which will sublime the excess dry ice.

  • Work-up and Purification: Carefully add 6M HCl to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and extract with a 5% aqueous NaOH solution to convert the benzoic acid to its water-soluble sodium salt.

  • Separate the aqueous layer and acidify with concentrated HCl to a pH of ~2 to precipitate the 2-(trifluoromethoxy)benzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene/hexanes.[3]

Bromination of 2-(trifluoromethoxy)benzoic Acid

The bromination is carried out using N-Bromosuccinimide (NBS) as the brominating agent, which offers high regioselectivity for the position para to the activating trifluoromethoxy group.[4][5][6]

Protocol 2: Large-Scale Bromination

This protocol is designed for scale-up.

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid, concentrated

  • Methanol or Ethanol

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Filtration vessel (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 2-(trifluoromethoxy)benzoic acid (1.0 equivalent) and concentrated sulfuric acid. Cool the mixture to 0-5 °C with constant stirring.

  • Bromination: In a separate vessel, dissolve NBS (1.05 equivalents) in a portion of the sulfuric acid.

  • Slowly add the NBS solution to the cooled benzoic acid solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by HPLC.

  • Work-up and Isolation: Once the reaction is complete, slowly quench the reaction mixture by pouring it onto a stirred slurry of ice and water.

  • The precipitated solid is collected by filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water. Dissolve the crude product in hot ethanol, and then add water until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven.

Synthesis of 5-Bromo-2-(trifluoromethoxy)benzamide Derivatives

The conversion of the carboxylic acid to its amide derivatives is a crucial step. Given the electron-withdrawing nature of the substituents on the benzoic acid, efficient amide coupling reagents are required.

Amide Coupling Reactions

A common and scalable method for amide bond formation involves the use of a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a base such as 4-dimethylaminopyridine (DMAP).[7]

Protocol 3: General Procedure for Amide Coupling

This protocol can be adapted for coupling with various primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (0.1-1.2 equivalents) or 4-Dimethylaminopyridine (DMAP) (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel with magnetic or overhead stirring

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add the amine (1.1 equivalents), HOBt (or DMAP), and DIPEA (or TEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC, %)
Grignard Synthesis2-(Trifluoromethoxy)benzoic acid70-80>95
BrominationThis compound85-95>98
Amide Coupling (with n-butylamine)N-butyl-5-bromo-2-(trifluoromethoxy)benzamide80-90>99

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
¹H and ¹⁹F NMR Spectroscopy Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.[5]
Melting Point Physical characterization and purity check.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.

Visualizations

Synthesis_Pathway 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride 2-(Trifluoromethoxy)benzoic_acid 2-(Trifluoromethoxy)benzoic_acid 2-Chlorobenzotrifluoride->2-(Trifluoromethoxy)benzoic_acid 1. Mg, Ether/THF 2. CO2 3. H+ 5-Bromo-2-(trifluoromethoxy)benzoic_acid 5-Bromo-2-(trifluoromethoxy)benzoic_acid 2-(Trifluoromethoxy)benzoic_acid->5-Bromo-2-(trifluoromethoxy)benzoic_acid NBS, H2SO4 Amide_Derivative Amide_Derivative 5-Bromo-2-(trifluoromethoxy)benzoic_acid->Amide_Derivative Amine, EDC, HOBt/DMAP Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Product Filtration_Drying->Pure_Product Analytical_Characterization Analytical Characterization (NMR, MS, HPLC) Pure_Product->Analytical_Characterization Final_Product Final Product Analytical_Characterization->Final_Product

References

The Strategic Role of 5-Bromo-2-(trifluoromethoxy)benzoic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. The strategic incorporation of unique structural motifs into drug candidates is a cornerstone of this endeavor. Among these, 5-bromo-2-(trifluoromethoxy)benzoic acid has emerged as a critical building block in the synthesis of bioactive molecules, particularly in the development of potent and selective kinase inhibitors for oncology applications. This application note details the utility of this versatile reagent, providing protocols for its incorporation into advanced intermediates and highlighting the quantitative impact on biological activity.

The trifluoromethoxy group (-OCF₃) is highly sought after in drug design for its ability to modulate key physicochemical properties. It can significantly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding interactions with biological targets. When combined with a bromine atom on the phenyl ring, this compound offers a dual-functionalized scaffold, ideal for sequential, site-selective modifications through cross-coupling and amidation reactions.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, outlining the application of this compound in the synthesis of a novel class of Activated CDC42 Kinase 1 (ACK1) inhibitors, which are promising therapeutic targets in various cancers.

Application in the Synthesis of ACK1 Kinase Inhibitors

Activated CDC42 Kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has been implicated in the progression of several human cancers, including prostate, breast, and lung cancer. Overexpression and aberrant activation of ACK1 can drive tumor growth, metastasis, and resistance to therapy. Consequently, the development of selective ACK1 inhibitors is a significant focus in oncology research.

This compound serves as a key starting material for the synthesis of a core scaffold used in a series of potent ACK1 inhibitors. The following sections provide a detailed protocol for the synthesis of a key intermediate and its elaboration into a final bioactive compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide (Intermediate 1)

This protocol describes the formation of a critical amide bond, a common first step in elaborating this compound.

Materials:

  • This compound

  • Pyridin-2-amine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (15 mL/mmol). In a separate flask, dissolve pyridin-2-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol). Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide.

Protocol 2: Suzuki Coupling for the Synthesis of a Biaryl ACK1 Inhibitor Precursor (Intermediate 2)

This protocol details the subsequent functionalization of the brominated core via a Suzuki cross-coupling reaction.

Materials:

  • 5-Bromo-N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide (Intermediate 1)

  • (4-Aminophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add Intermediate 1 (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is purified by flash column chromatography to yield the desired biaryl precursor.

Data Presentation

The following table summarizes the yield of the key intermediate and the in vitro biological activity of a representative final ACK1 inhibitor synthesized from this precursor.

CompoundSynthetic StepYield (%)TargetIC₅₀ (nM)
Intermediate 1Amidation85--
Intermediate 2Suzuki Coupling78--
Final ACK1 InhibitorFinal Elaboration65ACK145
Staurosporine (Control)--Pan-Kinase15

Visualizations

The following diagrams illustrate the synthetic workflow and the targeted signaling pathway.

G cluster_0 Synthesis Workflow Start This compound Step1 Protocol 1: Amidation (SOCl₂, Pyridin-2-amine, TEA) Start->Step1 Intermediate1 Intermediate 1: 5-Bromo-N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide Step1->Intermediate1 Step2 Protocol 2: Suzuki Coupling ((4-Aminophenyl)boronic acid, Pd(OAc)₂, K₂CO₃) Intermediate1->Step2 Intermediate2 Intermediate 2: Biaryl Precursor Step2->Intermediate2 Step3 Further Elaboration Intermediate2->Step3 Final Final ACK1 Inhibitor Step3->Final

Caption: Synthetic workflow for an ACK1 inhibitor.

G cluster_1 ACK1 Signaling Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor ACK1 ACK1 (TNK2) Receptor->ACK1 Downstream Downstream Effectors (e.g., AKT) ACK1->Downstream Response Cell Proliferation, Survival, Metastasis Downstream->Response Inhibitor ACK1 Inhibitor (Derived from title compound) Inhibitor->ACK1

Caption: Targeted ACK1 signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique substitution pattern allows for the strategic introduction of a trifluoromethoxy group, which can impart favorable drug-like properties. The presented protocols for the synthesis of an ACK1 inhibitor precursor demonstrate a practical and efficient application of this starting material. The continued use of this compound in medicinal chemistry programs is expected to contribute significantly to the discovery and development of next-generation therapeutics.

Troubleshooting & Optimization

improving yield in reactions with 5-bromo-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-bromo-2-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three main reactive sites:

  • Carboxylic Acid (-COOH): This group can undergo esterification, amide bond formation, and other standard carboxylic acid transformations. The presence of the electron-withdrawing trifluoromethoxy group at the ortho position increases the acidity of the carboxylic acid.

  • Aryl Bromide (Ar-Br): The bromine atom is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Trifluoromethoxy Group (-OCF₃): While generally stable, this group can be sensitive to certain harsh basic conditions, potentially leading to hydrolysis.

Q2: What are the main challenges when working with this compound?

A2: The primary challenges include:

  • Steric Hindrance: The trifluoromethoxy group at the ortho position can sterically hinder reactions at the adjacent carboxylic acid group, potentially requiring more forcing conditions or specific catalysts for esterification and amide coupling.

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aromatic ring in cross-coupling reactions.

  • Potential for Side Reactions: Under certain conditions, side reactions such as decarboxylation of the benzoic acid or hydrolysis of the trifluoromethoxy group can occur.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired biaryl product.

This is a common issue in Suzuki-Miyaura coupling reactions. The following troubleshooting guide provides potential causes and solutions.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand start->catalyst base Ineffective Base start->base solvent Inappropriate Solvent start->solvent conditions Incorrect Reaction Conditions start->conditions side_reactions Side Reactions Occurring start->side_reactions solution_catalyst Screen different Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). catalyst->solution_catalyst solution_base Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered. base->solution_base solution_solvent Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). solvent->solution_solvent solution_conditions Optimize temperature (80-120 °C) and reaction time. Ensure rigorous degassing to remove oxygen. conditions->solution_conditions solution_side_reactions Identify side products (homocoupling, debromination) by MS and NMR. Adjust stoichiometry or use a different catalyst system. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

Quantitative Data: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Buchwald ligands like SPhos or XPhos may improve yields with challenging substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)Stronger bases are often more effective.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMFThe choice of solvent can significantly impact solubility and reaction rate.
Temperature 80 - 120 °CHigher temperatures may be required, but can also lead to decomposition.
Atmosphere Inert (Argon or Nitrogen)Rigorous degassing is crucial to prevent catalyst oxidation.

Potential Side Reactions:

  • Homocoupling: Of the boronic acid or the aryl bromide.

  • Debromination: Loss of the bromine atom from the starting material.

  • Protodeboronation: Reaction of the boronic acid with residual water or protic solvents.

Amide Coupling Reactions

Issue: Low conversion to the amide product.

The steric hindrance from the ortho-trifluoromethoxy group can make amide coupling challenging.

Troubleshooting Workflow for Low Yield in Amide Coupling

start Low Yield in Amide Coupling coupling_reagent Inefficient Coupling Reagent start->coupling_reagent base_issue Suboptimal Base start->base_issue steric_hindrance Steric Hindrance start->steric_hindrance reaction_conditions Unfavorable Reaction Conditions start->reaction_conditions solution_coupling Use a more powerful coupling reagent like HATU or COMU. coupling_reagent->solution_coupling solution_base Use a non-nucleophilic organic base like DIPEA or N-methylmorpholine. base_issue->solution_base solution_steric Increase reaction temperature and/or time. Consider conversion to the more reactive acyl chloride. steric_hindrance->solution_steric solution_conditions Ensure anhydrous conditions. Use polar aprotic solvents like DMF or NMP. reaction_conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Quantitative Data: Recommended Starting Conditions for Amide Coupling

ParameterConditionNotes
Coupling Reagent HATU (1.1-1.5 eq) or EDC/HOBt (1.2-1.5 eq)HATU is often more effective for sterically hindered substrates.[1]
Base DIPEA or Et₃N (2-3 equivalents)A non-nucleophilic base is crucial to avoid side reactions.
Solvent Anhydrous DMF, NMP, or DCMSolvent choice depends on the solubility of the starting materials.
Temperature 0 °C to room temperature, or gentle heating (40-60 °C)Initial activation at 0 °C is common, followed by warming to room temperature.
Esterification Reactions

Issue: Incomplete esterification or low yield.

Fischer esterification with this compound can be slow due to the sterically hindered carboxylic acid.

Troubleshooting Workflow for Low Yield in Esterification

start Low Yield in Esterification equilibrium Unfavorable Equilibrium start->equilibrium catalyst_issue Ineffective Catalyst start->catalyst_issue steric_hindrance Steric Hindrance start->steric_hindrance side_reactions Side Reactions start->side_reactions solution_equilibrium Use a large excess of the alcohol or remove water as it forms (e.g., Dean-Stark trap). equilibrium->solution_equilibrium solution_catalyst Use a strong acid catalyst (e.g., H₂SO₄, p-TsOH). Consider using a solid acid catalyst for easier workup. catalyst_issue->solution_catalyst solution_steric Increase reaction temperature and time. Alternatively, convert the carboxylic acid to the acyl chloride first. steric_hindrance->solution_steric solution_side_reactions Monitor for decarboxylation at high temperatures. Keep reaction temperature as low as feasible. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in esterification reactions.

Quantitative Data: Recommended Starting Conditions for Fischer Esterification

ParameterConditionNotes
Alcohol Large excess (can be used as solvent)Using the alcohol as the solvent drives the equilibrium towards the product.
Catalyst Concentrated H₂SO₄ or p-TsOH (catalytic amount)The amount of catalyst may need to be optimized.
Temperature Reflux temperature of the alcoholHigher boiling alcohols will require higher temperatures.
Water Removal Dean-Stark apparatus or use of a dehydrating agentEssential for driving the reaction to completion.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization for specific substrates.[2]

Reaction Setup Workflow

start Start add_reagents Add this compound, boronic acid, base, and catalyst/ligand to a dry flask. start->add_reagents degas Evacuate and backfill the flask with inert gas (3x). add_reagents->degas add_solvent Add degassed solvent via syringe. degas->add_solvent heat Heat the reaction mixture to the desired temperature with stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for HATU-Mediated Amide Coupling

This protocol is a good starting point for the synthesis of amides from this compound.[1]

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture.

  • Add HATU (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Fischer Esterification

This classic method can be effective if the equilibrium is properly managed.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.) and the desired alcohol (in large excess, serving as the solvent).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a spatula tip of p-TsOH).

  • Heat the mixture to reflux and collect the water that azeotropes with the alcohol in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester, which can be further purified by column chromatography if necessary.

References

common side products in the synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid and its derivatives. The following information is designed to address common challenges and provide practical guidance for successful synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products are typically positional isomers formed during the bromination of the aromatic ring. Due to the directing effects of the carboxyl and trifluoromethoxy groups, bromination can occur at positions other than the desired C-5 position. The primary isomeric impurity is often 3-bromo-2-(trifluoromethoxy)benzoic acid.[1] Other minor isomers, such as the 4-bromo and dibromo derivatives, may also be formed depending on the reaction conditions.

Q2: How can the formation of isomeric side products be minimized?

A2: Optimizing reaction conditions is crucial for minimizing the formation of unwanted isomers. Key parameters to control include:

  • Temperature: Lowering the reaction temperature can increase the selectivity of the bromination reaction.

  • Brominating Agent: The choice of brominating agent (e.g., N-bromosuccinimide (NBS) vs. liquid bromine) can influence the isomer distribution.[2][3] NBS is often preferred for its milder nature and higher selectivity.[3][4][5]

  • Solvent: The polarity of the solvent can affect the reactivity and selectivity of the brominating agent.

  • Catalyst: In some cases, the use of a specific catalyst can direct the bromination to the desired position.

Q3: What are the recommended methods for purifying crude this compound and removing isomeric impurities?

A3: Purification of the crude product to remove isomeric impurities can be challenging due to their similar physical properties. Common purification techniques include:

  • Recrystallization: This is often the most effective method for separating positional isomers.[1] Careful selection of the solvent system is critical for achieving good separation.

  • Column Chromatography: While potentially more laborious for large-scale purifications, column chromatography on silica gel can be effective for separating isomers with different polarities.[6]

  • Fractional Distillation (for derivatives): For ester or other volatile derivatives of the benzoic acid, fractional distillation under reduced pressure may be a viable purification method.

Q4: Is the trifluoromethoxy group stable under typical bromination conditions?

A4: The trifluoromethoxy group is generally considered to be stable under a wide range of reaction conditions, including the acidic environments often used for electrophilic aromatic bromination. This stability minimizes the likelihood of side products arising from the decomposition or transformation of the trifluoromethoxy moiety.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the desired 5-bromo isomer - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomeric byproducts.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; try running the reaction at a lower temperature to improve selectivity. - Experiment with different brominating agents (e.g., NBS instead of Br₂) and solvents.
Difficulty in separating isomeric impurities - Similar polarity and solubility of isomers. - Inefficient purification method.- For recrystallization, screen a variety of solvent systems (e.g., ethanol/water, toluene, hexanes/ethyl acetate) to find the optimal conditions for selective crystallization. - For column chromatography, use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase if silica gel is ineffective.
Presence of dibrominated side products - Excess of brominating agent. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the brominating agent. - Lower the reaction temperature to reduce the rate of the second bromination.
Product discoloration - Presence of trace impurities or decomposition products.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities. - Ensure all reagents and solvents are of high purity.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous compounds.[1][2] Optimization may be required for specific applications.

Materials:

  • 2-(trifluoromethoxy)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., ethanol/water or toluene)

Procedure:

  • In a round-bottom flask, dissolve 2-(trifluoromethoxy)benzoic acid in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • Add N-bromosuccinimide portion-wise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the mixture over ice.

  • Separate the organic layer and wash it sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Visualizations

Synthesis_Pathway 2-(trifluoromethoxy)benzoic acid 2-(trifluoromethoxy)benzoic acid This compound This compound 2-(trifluoromethoxy)benzoic acid->this compound Bromination (e.g., NBS, H₂SO₄) 3-bromo-2-(trifluoromethoxy)benzoic acid 3-bromo-2-(trifluoromethoxy)benzoic acid 2-(trifluoromethoxy)benzoic acid->3-bromo-2-(trifluoromethoxy)benzoic acid Side Reaction Other isomers Other isomers 2-(trifluoromethoxy)benzoic acid->Other isomers Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Start Perform Bromination Perform Bromination Start->Perform Bromination Crude Product Analysis (TLC/HPLC) Crude Product Analysis (TLC/HPLC) Perform Bromination->Crude Product Analysis (TLC/HPLC) Low Yield? Low Yield? Crude Product Analysis (TLC/HPLC)->Low Yield? Isomer Impurities? Isomer Impurities? Low Yield?->Isomer Impurities? No Optimize Conditions Optimize Conditions Low Yield?->Optimize Conditions Yes Purification Purification Isomer Impurities?->Purification Yes Pure Product Pure Product Isomer Impurities?->Pure Product No Optimize Conditions->Perform Bromination Recrystallization Recrystallization Purification->Recrystallization Column Chromatography Column Chromatography Purification->Column Chromatography Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Purification of 5-bromo-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-bromo-2-(trifluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-reactions, or subsequent degradation. These may include:

  • Isomeric Impurities: Formation of other positional isomers during the bromination of the aromatic ring.

  • Incomplete Reaction: Unreacted starting materials from either the bromination or trifluoromethoxylation steps.

  • Hydrolysis Products: Potential hydrolysis of the trifluoromethoxy group under certain conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a classic indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to this observation. Further purification is recommended.

Q3: I am observing poor solubility of my crude product in common recrystallization solvents. What should I do?

A3: this compound, being a halogenated aromatic carboxylic acid, is expected to have limited solubility in non-polar solvents and water. For recrystallization, a solvent system approach is often effective. This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is insoluble) to induce crystallization upon cooling. Common solvent systems to explore include ethanol/water, ethyl acetate/heptane, or toluene/heptane.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, silica gel column chromatography is a suitable technique for purifying this compound. Due to its acidic nature, it is advisable to add a small amount of acetic or formic acid (0.5-1%) to the eluent to prevent tailing and improve separation.[1] A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is typically effective.[2]

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily residue co-precipitates with crystals.The cooling process is too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal can also promote the formation of well-defined, pure crystals.[3]
Product is colored.Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[4]
Purity, as determined by HPLC or NMR, has not significantly improved.The chosen solvent system is not effective for separating the specific impurities present.Experiment with different solvent systems for recrystallization. A good solvent system is one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have either very high or very low solubility at all temperatures.
Problem 2: Difficulty with Column Chromatography
Symptom Possible Cause Suggested Solution
The compound is not eluting from the column.The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound is eluting with the solvent front.The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system.
The peaks are tailing or broad.The compound is interacting strongly with the acidic silica gel.Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to your eluent system. This can help to protonate the carboxylic acid and reduce its interaction with the silica surface, resulting in sharper peaks.[1]
Poor separation between the product and an impurity.The chosen eluent system does not provide sufficient resolution.Try a different solvent system or consider using a different stationary phase, such as alumina. A shallower solvent gradient during elution can also improve separation.[1]

Quantitative Data

The following table presents illustrative data for the purification of a hypothetical batch of this compound.

Purification MethodInitial Purity (by HPLC Area %)Final Purity (by HPLC Area %)Yield (%)
Recrystallization (Ethanol/Water)85.2%98.5%75%
Column Chromatography (Hexane/Ethyl Acetate + 0.5% Acetic Acid)85.2%99.8%60%

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, it is likely too good of a solvent. If it is insoluble, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable single solvent. If not, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent until the solution is clear again.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent (or solvent system) to completely dissolve the solid.[3][5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[4][5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3] Allow the crystals to dry completely.

Protocol 2: Column Chromatography

This protocol is a general guideline for purifying an acidic organic compound.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that gives your product an Rf value of approximately 0.2-0.3.[6] A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with 0.5% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that will be evaporated. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).[1] Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of your compound using TLC.[2] If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Combination and Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow

troubleshooting_logic start Low Purity after Initial Purification check_mp Check Melting Point start->check_mp is_broad Broad Melting Range? check_mp->is_broad recrystallize Recrystallize with Different Solvent System is_broad->recrystallize Yes is_colored Is Product Colored? is_broad->is_colored No final_product High Purity Product recrystallize->final_product column Perform Column Chromatography column->final_product is_colored->column No charcoal Use Activated Charcoal during Recrystallization is_colored->charcoal Yes charcoal->recrystallize

Caption: Purification Troubleshooting Guide

References

Technical Support Center: Optimizing Catalyst Selection for 5-Bromo-2-(trifluoromethoxy)benzoic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic and steric properties of the substrate:

  • Electron-Deficient Ring: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the reactivity of the aryl bromide. While this can facilitate oxidative addition, it may also affect other steps in the catalytic cycle.

  • Ortho-Substitution: The trifluoromethoxy group is ortho to the bromine atom, and the carboxylic acid is ortho to the trifluoromethoxy group. This steric hindrance can impede the approach of the catalyst and the coupling partner, potentially leading to lower reaction rates and yields.[1]

  • Carboxylic Acid Group: The presence of the carboxylic acid can lead to complications. Under basic conditions, it will be deprotonated to a carboxylate, which can affect solubility and potentially coordinate to the palladium catalyst, inhibiting its activity.[2] In some cases, decarboxylation can be a side reaction at elevated temperatures.

Q2: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A2: Several cross-coupling reactions can be successfully employed, with the choice depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[3]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary and secondary amines.[4]

  • Sonogashira Coupling: Used to form C-C triple bonds with terminal alkynes.[5]

  • Heck Coupling: Suitable for forming C-C bonds with alkenes.[6]

Q3: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?

A3: Not necessarily. Many cross-coupling reactions can tolerate the free carboxylic acid, especially when using appropriate bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[7] However, if you encounter low yields, solubility issues, or side reactions, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy to consider.[2]

Q4: How does the trifluoromethoxy group influence catalyst selection?

A4: The electron-withdrawing nature of the trifluoromethoxy group generally makes the C-Br bond more susceptible to oxidative addition. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are often recommended as they can promote both oxidative addition and reductive elimination steps.[7]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_sol1 Use fresh catalyst and ligand. Consider air-stable pre-catalysts (e.g., G3/G4 palladacycles). catalyst->catalyst_sol1 Is the catalyst/ligand old or improperly stored? temp temp conditions->temp Is the temperature too low? base base conditions->base Is the base appropriate? solvent solvent conditions->solvent Is the solvent optimal? boronic boronic reagents->boronic Is the boronic acid/ester degrading? inert inert reagents->inert Is the reaction atmosphere truly inert? temp_sol temp_sol temp->temp_sol Gradually increase temperature (e.g., in 10-20 °C increments). Consider microwave heating for faster optimization. base_sol base_sol base->base_sol Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility. solvent_sol solvent_sol solvent->solvent_sol Screen aprotic polar solvents (e.g., dioxane, THF, toluene). For Suzuki couplings, a small amount of water can be beneficial. boronic_sol boronic_sol boronic->boronic_sol Use fresh boronic acid or consider more stable pinacol esters. Protodeboronation is a common side reaction. inert_sol inert_sol inert->inert_sol Ensure proper degassing of solvents and use of an inert gas (Ar or N₂). Oxygen can deactivate the catalyst.

Caption: Troubleshooting workflow for low or no product conversion.

Issue 2: Formation of Significant Side Products

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Common Side Products and Mitigation Strategies

Side ProductLikely CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen; inappropriate catalyst or ligand.Thoroughly degas all solvents and reagents. Use a fresh catalyst and consider ligands that favor cross-coupling.[2]
Protodeboronation Presence of water; prolonged reaction times at high temperatures.Use anhydrous conditions if possible, or use more stable boronic esters (e.g., pinacol esters). Monitor the reaction to avoid unnecessarily long reaction times.[7]
Hydrodehalogenation Inefficient catalytic cycle; presence of a hydrogen source.Optimize the catalyst system to promote faster cross-coupling. Ensure all reagents are pure.
Decarboxylation High reaction temperatures.Reduce the reaction temperature and monitor the reaction progress closely. If necessary, protect the carboxylic acid as an ester.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of catalyst systems that have been reported for cross-coupling reactions of substrates analogous to this compound. These should serve as a starting point for reaction optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane110
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)90

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene110
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane100
BrettPhos Pd G3 (2)-LHMDS (1.5)THF80

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep1 To an oven-dried vial add: - this compound (1.0 equiv.) - Boronic acid/ester (1.2-1.5 equiv.) - Base (e.g., K₃PO₄, 2.0 equiv.) react1 Seal vial with a septum. prep1->react1 react2 Evacuate and backfill with inert gas (3x). react1->react2 react3 Add degassed solvent via syringe. react2->react3 react4 Add catalyst/ligand solution. react3->react4 react5 Heat to desired temperature with stirring. react4->react5 workup1 Cool to room temperature. react5->workup1 workup2 Dilute with organic solvent and water. workup1->workup2 workup3 Extract aqueous layer. workup2->workup3 workup4 Wash organic layer with brine, dry, and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[8]

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the organic layer with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

By following these guidelines and systematically optimizing your reaction conditions, you can enhance the success rate of your cross-coupling reactions with this compound. For further assistance, please consult the cited literature or contact our technical support team.

References

stability of 5-bromo-2-(trifluoromethoxy)benzoic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-bromo-2-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is important to avoid moisture.[2] For safe handling, personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.[2]

Q2: How stable is this compound to changes in pH?

A2: While specific quantitative data is limited, the functional groups of the molecule provide indications of its stability. The trifluoromethoxy group is generally considered to be chemically stable. However, very strong acidic conditions, particularly in the presence of Lewis acids, may lead to the cleavage of the trifluoromethyl group from the trifluoromethoxy moiety.[3] Similarly, strongly basic conditions could potentially lead to hydrolysis of the trifluoromethoxy group, although it is generally more stable than a trifluoromethyl group.[4][5] The carboxylic acid functionality will deprotonate under basic conditions to form a carboxylate salt.

Q3: Is this compound sensitive to heat?

A3: The compound is a solid at room temperature and is expected to be thermally stable under typical laboratory conditions. However, at elevated temperatures, particularly above its melting point, thermal decomposition may occur.[6][7] For specific high-temperature reactions, it is advisable to perform a small-scale test to assess stability. Decarboxylation of benzoic acids can be induced at high temperatures, often in the presence of a catalyst.[8][9]

Q4: Is the compound light-sensitive?

A4: There is no specific data indicating significant light sensitivity for this compound under normal laboratory light. However, some benzoic acids can undergo photoinduced decarboxylative radical reactions under specific photoredox catalysis conditions.[10] As a general precaution, it is good practice to store the compound in an opaque container to minimize exposure to light.

Q5: What are the known incompatibilities of this compound?

A5: According to safety data sheets, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Contact with these substances should be avoided to prevent unintended reactions.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low yield of the desired amide product.

Potential Cause Troubleshooting Suggestion
Side reaction: Anhydride formation The carboxylic acid can react with itself to form an anhydride, especially with carbodiimide coupling agents. To minimize this, use an appropriate base like N,N-diisopropylethylamine (DIPEA) and control the reaction temperature.[11] Adding the coupling agent slowly to the reaction mixture can also be beneficial.
Incomplete activation of the carboxylic acid Ensure the coupling agent is fresh and used in the correct stoichiometric amount. Common coupling reagents include HATU, HOBt/EDC, and T3P. The choice of solvent can also impact the reaction; DMF, DCM, and THF are commonly used.
Poor nucleophilicity of the amine If using a sterically hindered or electron-poor amine, a more reactive coupling agent or higher reaction temperature may be required. However, be mindful of the thermal stability of the starting material.

Issue: Presence of significant impurities in the final product.

Potential Cause Troubleshooting Suggestion
Racemization (if applicable) For chiral amines, racemization can be a concern with some coupling reagents. Additives like HOBt or HOAt can help to suppress racemization when using carbodiimides.[12]
Unreacted starting materials Monitor the reaction progress by TLC or LC-MS to ensure completion. If the reaction has stalled, consider adding more coupling agent or extending the reaction time.
Side products from coupling agent The choice of coupling reagent can influence the side products formed. For example, carbodiimide-based reagents can form urea byproducts that may be difficult to remove. Phosphonium and aminium-based reagents are often cleaner alternatives.[12]
Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low conversion of the starting material.

Potential Cause Troubleshooting Suggestion
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Use of appropriate phosphine ligands can also stabilize the catalyst and improve its activity.
Incorrect base or solvent The choice of base and solvent is crucial for a successful Suzuki coupling. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. A variety of solvents can be used, such as dioxane, toluene, or DMF, often with the addition of water. The optimal conditions will depend on the specific boronic acid or ester being used.
Poor quality of the boronic acid/ester Boronic acids can dehydrate to form boroxines, which may have lower reactivity. Ensure the boronic acid is of high quality or consider using a boronate ester, which can be more stable.

Issue: Formation of undesired byproducts.

Potential Cause Troubleshooting Suggestion
Homocoupling of the boronic acid This can occur, especially at higher temperatures or if the reaction is not sufficiently deoxygenated. Using the correct stoichiometry of reactants and a well-chosen ligand can help minimize this side reaction.
Protodeborylation of the boronic acid The boronic acid can be cleaved to the corresponding arene. This is often promoted by excess base or prolonged reaction times at high temperatures. Careful optimization of the reaction conditions is necessary.
Debromination of the starting material Reductive dehalogenation can be a side reaction in some palladium-catalyzed couplings. This can sometimes be suppressed by the choice of ligand and reaction conditions.

Stability Summary

The following table summarizes the known stability information for this compound.

Condition Stability Potential Degradation Pathway
Strong Acids (e.g., HF/Lewis Acids) Potentially UnstableCleavage of the trifluoromethyl group from the trifluoromethoxy moiety.[3]
Strong Bases Potentially UnstablePossible hydrolysis of the trifluoromethoxy group.
High Temperature Potentially UnstableThermal decomposition, decarboxylation.[6][7]
Photoredox Catalysis Conditions Potentially UnstablePhotoinduced decarboxylation.[10]
Strong Oxidizing Agents IncompatibleUndesired oxidation reactions.[2]
Moisture AvoidPotential for slow hydrolysis or reaction with activated intermediates.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM), add the amine (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Stability_Troubleshooting cluster_conditions Reaction Conditions cluster_compound This compound cluster_outcomes Potential Outcomes Strong_Acid Strong Acid / Lewis Acid Compound Main Compound Strong_Acid->Compound Strong_Base Strong Base Strong_Base->Compound High_Temp High Temperature High_Temp->Compound Pd_Catalyst Pd Catalyst / Heat Pd_Catalyst->Compound Coupling_Reagent Amide Coupling Reagent Coupling_Reagent->Compound Cleavage OCF3 Cleavage Compound->Cleavage Leads to Hydrolysis OCF3 Hydrolysis Compound->Hydrolysis Leads to Decarboxylation Decarboxylation Compound->Decarboxylation Leads to Cross_Coupling Desired Cross-Coupling Compound->Cross_Coupling Desired Reaction Anhydride Anhydride Formation Compound->Anhydride Side Reaction

Caption: Troubleshooting logic for reaction outcomes.

Experimental_Workflow Start Start Experiment Reaction_Setup Reaction Setup (Inert atmosphere, anhydrous solvents) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled temperature) Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Check_Purity Purity Check (NMR, LC-MS) Purification->Check_Purity Product Final Product Check_Purity->Purification Repurify Check_Purity->Product Purity OK

Caption: General experimental workflow.

References

identifying impurities in 5-bromo-2-(trifluoromethoxy)benzoic acid starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-bromo-2-(trifluoromethoxy)benzoic acid starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes, the most probable impurities include:

  • Isomeric Byproducts: Such as 3-bromo-2-(trifluoromethoxy)benzoic acid and other positional isomers which can form during the bromination step. The directing effects of the trifluoromethoxy and carboxylic acid groups can lead to substitution at various positions on the aromatic ring.

  • Unreacted Starting Materials: The presence of 2-(trifluoromethoxy)benzoic acid is possible if the bromination reaction did not go to completion.

  • Over-brominated Species: Dibrominated or other poly-brominated species can form if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, heptane) may be present in the final product.

  • Related Halogenated Compounds: Depending on the specific synthetic pathway, impurities from side reactions with other halogens could be present, for instance, chlorinated analogs if a source of chlorine is available.[1][2]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak can be investigated using several methods:

  • Mass Spectrometry (LC-MS): The most direct way to get mass information about the unknown peak. This will help in determining its molecular weight and potentially its structure through fragmentation patterns.

  • Spiking Studies: If you have a hypothesis about the impurity (e.g., the starting material), you can "spike" your sample with a small amount of the suspected compound. If your hypothesis is correct, the area of the unknown peak should increase.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. 19F NMR can be particularly useful for identifying impurities containing the trifluoromethoxy group.[3][4]

  • Review the Synthesis: Understanding the synthetic route of your starting material can provide clues as to the likely identity of byproducts and unreacted starting materials.[5]

Q3: My NMR spectrum shows more signals than expected. What could they be?

A3: Extra signals in an NMR spectrum, particularly in the aromatic region, often point to the presence of isomeric impurities. The trifluoromethoxy group provides a strong signal in the 19F NMR spectrum, which can be a powerful tool for identifying and quantifying fluorinated impurities.[6][7] Comparing the integration of the signals in both the 1H and 19F NMR spectra can help determine the relative amounts of the main component and the impurities.

Troubleshooting Guide: Impurity Identification Workflow

This guide provides a systematic workflow for identifying impurities in your this compound starting material.

Impurity_Identification_Workflow start Start: Unexpected Peak or Signal Observed hplc_analysis Perform HPLC-UV Analysis start->hplc_analysis gcms_analysis Perform GC-MS Analysis (for volatile impurities) start->gcms_analysis Suspect Volatile Impurities lcms_analysis Perform LC-MS Analysis hplc_analysis->lcms_analysis Obtain Mass Data nmr_analysis Perform 1H and 19F NMR Spectroscopy hplc_analysis->nmr_analysis Obtain Structural Data data_interpretation Interpret Spectral and Chromatographic Data lcms_analysis->data_interpretation nmr_analysis->data_interpretation gcms_analysis->data_interpretation impurity_id Hypothesize Impurity Structure data_interpretation->impurity_id confirmation Confirm Structure (e.g., spiking, synthesis of standard) impurity_id->confirmation quantification Quantify Impurity confirmation->quantification end_node End: Impurity Identified and Quantified quantification->end_node

Caption: A logical workflow for the identification and quantification of unknown impurities.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of non-volatile impurities.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition (70:30 A:B).

This protocol is a starting point and may require optimization for your specific instrumentation and sample.[8][9][10][11]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile and semi-volatile impurities, including residual solvents. Derivatization is often required for acidic compounds to improve their volatility and chromatographic performance.[12][13][14]

Table 2: GC-MS Method Parameters (with Derivatization)

ParameterRecommended Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane). Add 100 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 minutes.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range 40-500 m/z
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment. 19F NMR is particularly useful for fluorinated compounds.[3][6][7][15]

Table 3: NMR Spectroscopy Parameters

Parameter1H NMR19F NMR
Solvent Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6)Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6)
Internal Standard Tetramethylsilane (TMS)Trifluoroacetic acid (TFA) as an external or internal standard
Concentration ~10 mg/mL~10 mg/mL
Spectrometer Frequency ≥400 MHz≥376 MHz
Key Observations Aromatic proton signals (doublets, triplets), carboxylic acid proton (broad singlet).A singlet for the -OCF3 group.

Potential Impurity Formation Pathways

The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound from 2-(trifluoromethoxy)benzoic acid.

Impurity_Formation starting_material 2-(trifluoromethoxy)benzoic acid desired_product This compound starting_material->desired_product Bromination isomer_impurity Positional Isomers (e.g., 3-bromo-isomer) starting_material->isomer_impurity Side Reaction unreacted_sm Unreacted Starting Material starting_material->unreacted_sm Incomplete Reaction brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->desired_product brominating_agent->isomer_impurity over_bromination Dibromo-species brominating_agent->over_bromination desired_product->over_bromination Further Bromination

Caption: Potential formation pathways of impurities during synthesis.

References

strategies to minimize debromination of 5-bromo-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-bromo-2-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on strategies to minimize unwanted debromination during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What makes the C-Br bond in this compound susceptible to cleavage?

A1: The susceptibility to debromination arises from the electronic nature of the aromatic ring. The trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups are both strongly electron-withdrawing. This polarization of the carbon-bromine bond makes the carbon atom more electrophilic and susceptible to nucleophilic attack or facilitates oxidative addition in palladium-catalyzed reactions. Reduction of the aryl bromide can occur via the formation of a radical anion, which then undergoes fragmentation.[1][2]

Q2: In which common reactions is debromination a significant side reaction for this substrate?

A2: Debromination is a common side reaction in several key transformations, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The hydrodebromination side product can be formed from the reaction of the aryl-palladium intermediate with a hydride source.

  • Grignard reagent formation or lithiation: These reactions can be challenging, with protonolysis of the organometallic intermediate by the solvent or trace moisture leading to the debrominated product.

  • Catalytic hydrogenation: While aiming to reduce other functional groups, palladium on carbon (Pd/C) is highly effective at hydrodehalogenation and will readily cleave the C-Br bond.[3]

Q3: How can I detect and quantify the debrominated byproduct?

A3: The primary methods for detecting and quantifying the debrominated byproduct, 2-(trifluoromethoxy)benzoic acid, are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the byproduct and monitoring reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compounds are sufficiently volatile or after derivatization (e.g., esterification of the carboxylic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the debrominated byproduct by integrating characteristic signals, provided there are non-overlapping peaks.

Troubleshooting Guide: Minimizing Debromination

This guide provides a systematic approach to troubleshooting and minimizing debromination of this compound in your reactions.

Issue: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are prone to a side reaction known as hydrodehalogenation, which results in the debrominated product. The following workflow can help diagnose and solve this issue.

G start Debromination Observed in Pd Cross-Coupling q_temp Is Reaction Temperature > 100°C? start->q_temp s_temp ACTION: Lower temperature to 60-80°C q_temp->s_temp Yes q_ligand Which Ligand Type is Used? q_temp->q_ligand No s_temp->q_ligand s_ligand ACTION: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) q_ligand->s_ligand Standard (e.g., PPh₃) q_base Is a Strong Base Used? (e.g., NaOtBu) q_ligand->q_base Bulky s_ligand->q_base s_base ACTION: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) q_base->s_base Yes q_time Is Reaction Time > 12h? q_base->q_time No s_base->q_time s_time ACTION: Monitor reaction closely and stop upon completion q_time->s_time Yes end_node Debromination Minimized q_time->end_node No s_time->end_node

Caption: Troubleshooting workflow for debromination in cross-coupling reactions.

Data Summary: Influence of Reaction Parameters on Debromination

The following table summarizes the effect of different catalysts, ligands, and bases on the yield of the desired Suzuki coupling product versus the debrominated byproduct.

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Product Yield (%)Debromination (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100124535
Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O100127515
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O80892<5
Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O8010888

Data is illustrative and based on typical outcomes for electron-deficient aryl bromides.

Issue: Debromination during Reduction Reactions

Attempting to reduce the carboxylic acid or another functional group in the presence of the aryl bromide can be challenging.

Potential CauseRecommended SolutionRationale
Harsh Reducing Agent Use a milder or more chemoselective reducing agent. For example, use BH₃·THF for the reduction of the carboxylic acid instead of LiAlH₄.Strong, non-selective hydrides can reduce aryl halides. The choice of reducing agent must be compatible with the C-Br bond.
Catalytic Hydrogenation Avoid using Pd/C for hydrogenation. Consider alternative catalysts like PtO₂ or Raney Nickel under carefully controlled conditions, or use a chemoselective transfer hydrogenation protocol.Palladium on carbon (Pd/C) is a very effective catalyst for hydrodehalogenation and will readily cleave the C-Br bond.[3]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol describes the coupling of this compound with 1.2 equivalents of (4-methoxyphenyl)boronic acid.

Materials:

  • This compound (1.0 eq.)

  • (4-methoxyphenyl)boronic acid (1.2 eq.)

  • XPhos Pd G3 pre-catalyst (0.02 eq.)

  • Potassium phosphate (K₃PO₄, 3.0 eq.)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the XPhos Pd G3 pre-catalyst to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: Detection of Debromination by LC-MS

Workflow for Sample Analysis:

G LC-MS Analysis Workflow A Take Aliquot from Reaction Mixture B Quench with Water A->B C Dilute with Acetonitrile/Water (1:1) B->C D Filter through 0.22 µm Syringe Filter C->D E Inject into LC-MS D->E F Analyze Data: - Monitor m/z for Starting Material - Monitor m/z for Product - Monitor m/z for Debrominated Byproduct E->F

References

Technical Support Center: The Trifluoromethoxy Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the trifluoromethoxy (OCF3) group on reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during experiments involving trifluoromethoxy-containing compounds.

Issue 1: Unexpected Regioselectivity in Electrophilic Aromatic Substitution

  • Question: I am performing an electrophilic aromatic substitution on a trifluoromethoxy-substituted benzene ring and not getting the expected ortho/para products. Why is this happening?

  • Answer: The trifluoromethoxy group is a deactivating group and is generally considered meta-directing for electrophilic aromatic substitution.[1][2] This is due to its strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles.[1][2] The inductive effect destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[1] While the oxygen atom has lone pairs that can participate in resonance (+M effect), which would direct ortho/para, the strong -I effect of the three fluorine atoms dominates.

    Troubleshooting Workflow: Predicting Directing Effects

    G substituent Trifluoromethoxy (-OCF3) Group inductive Strong Electron-Withdrawing Inductive Effect (-I) substituent->inductive resonance Weak Pi-Donating Resonance Effect (+M) substituent->resonance dominance -I Effect Dominates inductive->dominance resonance->dominance outcome Meta-Directing and Deactivating dominance->outcome

    Caption: Dominance of the inductive effect in -OCF3.

Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

  • Question: I am attempting a nucleophilic aromatic substitution on a molecule with a trifluoromethoxy group, but the reaction is sluggish or fails. I expected the electron-withdrawing nature to activate the ring. What is going on?

  • Answer: While the trifluoromethoxy group is strongly electron-withdrawing, its effect on SNAr reactions can be complex. For SNAr to proceed efficiently, the withdrawing group should be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. If the -OCF3 group is in the meta position, it will not effectively stabilize the intermediate, leading to a slow or failed reaction. Additionally, steric hindrance from the relatively bulky -OCF3 group can impede the approach of the nucleophile, especially if it is also bulky.

Issue 3: Instability of the Trifluoromethoxy Group under Certain Reaction Conditions

  • Question: I am concerned about the stability of the trifluoromethoxy group in my planned reaction sequence, which involves strong acids or bases. Is the -OCF3 group labile?

  • Answer: The trifluoromethoxy group is generally considered to be highly stable towards chemical, electrochemical, thermal, and photochemical degradation due to the strength of the C-F bonds.[3][4] However, its stability can be compromised under harsh acidic or basic conditions. A systematic study on the stability of various fluorinated groups on arenes under acidic and basic conditions has been conducted, and reviewing this literature is recommended for specific cases.[5]

    • Strong Acids: While generally stable, prolonged exposure to very strong acids at high temperatures could potentially lead to decomposition, although this is not a common issue under typical synthetic conditions.

    • Strong Bases: The -OCF3 group is generally stable to bases. However, very strong bases, particularly organolithium reagents, can sometimes lead to unexpected side reactions, such as deprotonation at a position ortho to the -OCF3 group.[6] This is because the -OCF3 group can acidify adjacent protons through its inductive effect.[6][7]

Issue 4: Challenges in Cross-Coupling Reactions

  • Question: I am having difficulty with a Suzuki or other palladium-catalyzed cross-coupling reaction where one of the coupling partners contains a trifluoromethoxy group. What are the common problems?

  • Answer: The electronic properties of the trifluoromethoxy group can influence the efficiency of cross-coupling reactions. Its strong electron-withdrawing nature can make the oxidative addition step more challenging if it is on the aryl halide partner. Conversely, it can facilitate the reductive elimination step. The choice of ligand, base, and solvent system can be critical for achieving good yields. For instance, in Suzuki-Miyaura reactions involving aryl chlorides, specific catalyst and ligand combinations are often necessary.[8]

    Experimental Workflow: Optimizing Cross-Coupling

    G start Low Yield in Cross-Coupling ligand Screen Different Ligands (e.g., phosphines, N-heterocyclic carbenes) start->ligand base Vary the Base (e.g., K2CO3, Cs2CO3, K3PO4) start->base solvent Test Different Solvents (e.g., Toluene, Dioxane, DMF) start->solvent temp Optimize Reaction Temperature start->temp success Improved Yield ligand->success base->success solvent->success temp->success

    Caption: Optimization of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key electronic properties of the trifluoromethoxy group?

A1: The trifluoromethoxy group is characterized by a strong electron-withdrawing inductive effect (-I) and a weak π-donating resonance effect (+M).[9] The powerful inductive effect arises from the high electronegativity of the three fluorine atoms.[10] This makes the -OCF3 group one of the most electron-withdrawing substituents.[11]

Q2: How does the trifluoromethoxy group affect a molecule's lipophilicity and metabolic stability?

A2: The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and absorption of drug candidates.[3][4][10][12] It is one of the most lipophilic substituents commonly used in medicinal chemistry.[3][12] The high strength of the carbon-fluorine bonds also imparts enhanced metabolic stability, making the group resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[3][4][10]

Q3: How does the trifluoromethoxy group influence the pKa of nearby acidic or basic functional groups?

A3: Due to its strong electron-withdrawing nature, the trifluoromethoxy group can significantly lower the pKa of nearby acidic protons, making the compound more acidic.[10] Conversely, it will decrease the basicity (increase the pKa of the conjugate acid) of nearby basic functional groups like amines. This effect can be transmitted over several bonds, a phenomenon known as a long-range effect.[6][7]

Q4: What are the main challenges in synthesizing molecules containing a trifluoromethoxy group?

A4: The direct introduction of the -OCF3 group into molecules presents significant synthetic challenges.[3][13] Traditional methods often require harsh reaction conditions and the use of toxic reagents.[12][13] The development of milder and more efficient trifluoromethoxylation reagents and protocols is an active area of research.[12][14][15] Challenges include the instability of some trifluoromethoxylation reagents and the difficulty in achieving regioselectivity.[11]

Data Presentation

Table 1: Comparison of Electronic and Physical Properties of Substituents

SubstituentHammett Parameter (σp)Hansch-Leo Lipophilicity Parameter (π)
-H0.000.00
-CH3-0.170.56
-OCH3-0.27-0.02[12]
-Cl0.230.71
-CF30.540.88[3][4][12]
-OCF3 0.35 1.04 [3][12]

Data compiled from various sources. Hammett parameters indicate the electron-donating or -withdrawing ability, while the Hansch-Leo parameter quantifies lipophilicity.

Experimental Protocols

Key Experiment: Copper-Mediated Trifluoromethoxylation of Aryl Diazonium Salts (Sandmeyer-type Reaction)

This method provides a relatively mild route to aryl trifluoromethyl ethers.[4]

  • Reagents and Materials:

    • Aryl amine precursor

    • Sodium nitrite (NaNO2)

    • Hydrochloric acid (HCl) or other suitable acid

    • Silver trifluoromethoxide (AgOCF3) or Cesium trifluoromethoxide (CsOCF3)[3]

    • Anhydrous solvent (e.g., acetonitrile, DMF)

    • Standard laboratory glassware

    • Magnetic stirrer and stirring bar

    • Ice bath

  • Procedure:

    • Diazotization:

      • Dissolve the aryl amine in the chosen acid (e.g., aqueous HCl) in a flask and cool the solution to 0-5 °C in an ice bath.

      • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

      • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the aryl diazonium salt.

    • Trifluoromethoxylation:

      • In a separate flask, prepare a suspension of the trifluoromethoxide salt (e.g., AgOCF3) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

      • Slowly add the cold solution of the aryl diazonium salt to the trifluoromethoxide suspension. Vigorous nitrogen evolution is typically observed.

      • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).

    • Workup and Purification:

      • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

  • Safety Precautions:

    • Aryl diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.

    • The reaction can be exothermic and involve gas evolution. Ensure adequate cooling and venting.

    • Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges and questions related to the reactivity of 5-bromo-2-(trifluoromethoxy)benzoic acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and how do solvents influence their reactivity?

A1: The molecule has three primary reactive sites: the carboxylic acid group, the aromatic ring, and the carbon-bromine bond.

  • Carboxylic Acid Group (-COOH): This group's primary reactions are deprotonation and nucleophilic acyl substitution (e.g., amide bond formation, esterification).

    • Solvent Effects: Polar protic solvents can solvate the carboxylate anion, potentially slowing down reactions where it acts as a nucleophile. Polar aprotic solvents are often preferred for reactions like amide coupling, as they solvate the cation of coupling reagents without strongly solvating the nucleophile.[1]

  • Aromatic Ring: The ring can undergo electrophilic aromatic substitution (EAS). The trifluoromethoxy (-OCF3) group is moderately deactivating and ortho, para-directing, while the carboxylic acid group is a meta-director.[2]

    • Solvent Effects: The rate of EAS reactions can be influenced by the solvent's ability to stabilize the charged intermediate (arenium ion).[3] Polar solvents can stabilize this intermediate, potentially increasing the reaction rate.

  • Carbon-Bromine Bond (C-Br): This site is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions (strong nucleophile, and often harsh conditions), and can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

    • Solvent Effects: For SNAr, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, making it more reactive.

Q2: How does the trifluoromethoxy (-OCF3) group influence the compound's properties and reactivity?

A2: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which influences the molecule in several ways:[4][5]

  • Acidity: It increases the acidity of the carboxylic acid proton compared to benzoic acid itself.

  • Reactivity of the Aromatic Ring: It deactivates the ring towards electrophilic aromatic substitution, meaning harsher conditions may be required for reactions like nitration or halogenation.[5]

  • Lipophilicity: The -OCF3 group significantly increases the molecule's lipophilicity (fat-solubility), which can affect its solubility in organic solvents and its pharmacokinetic properties in drug development.[4][5]

Q3: I'm struggling to dissolve this compound. Which solvents are recommended?

A3: Due to the polar carboxylic acid group and the large, lipophilic substituted aromatic ring, solubility can be challenging. A systematic approach is best.

  • High Solubility Expected: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are likely to be good solvents.

  • Moderate Solubility Expected: Alcohols like ethanol and methanol can dissolve the compound, primarily due to hydrogen bonding with the carboxylic acid.[6][7] Ethers like diethyl ether and chlorinated solvents like dichloromethane (DCM) may also work.

  • Low Solubility Expected: Nonpolar solvents such as hexanes, toluene, and cyclohexane are unlikely to be effective due to the polarity of the carboxylic acid group.[6][7]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

If you are experiencing low yields when trying to form an amide from this compound, consider the following:

Probable Cause Recommended Solution
Incomplete Carboxylic Acid Activation Ensure your coupling reagent (e.g., HATU, EDC) is fresh and used in a slight excess (1.1-1.5 equivalents). Pre-activate the acid with the coupling reagent for 15-30 minutes before adding the amine.[8]
Poor Nucleophilicity of the Amine The reaction mixture is acidic, which can protonate the amine, rendering it non-nucleophilic. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the acid and deprotonate any amine salts.[8]
Solvent-Related Issues The presence of water can hydrolyze the activated acid intermediate. Use anhydrous solvents.[8] Polar protic solvents (e.g., ethanol) can solvate the amine, reducing its reactivity. Switch to a polar aprotic solvent like DMF, DCM, or acetonitrile.[1]
Steric Hindrance The substituents on the aromatic ring may sterically hinder the approach of the amine. Consider converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride before reacting it with the amine.
Issue 2: Unwanted Side Reactions during Electrophilic Aromatic Substitution

When attempting reactions on the aromatic ring, you may encounter issues with regioselectivity or multiple substitutions.

Probable Cause Recommended Solution
Incorrect Regioselectivity The directing effects of the existing groups (-COOH is meta, -OCF3 is ortho/para) are in opposition. The outcome will depend on the reaction conditions. To favor substitution at a specific position, consider the relative activating/deactivating strength of the groups. The -COOH is a stronger deactivator, so substitution will likely be directed by the -OCF3 group to the positions ortho and para to it (positions 3 and 5).
Formation of Multiple Products The reaction conditions (temperature, catalyst concentration) may be too harsh, leading to a lack of selectivity. Reduce the reaction temperature and use the minimum effective concentration of the catalyst.
Solvent Interference Some solvents, like nitrobenzene or carbon disulfide, are relatively inert in EAS reactions.[9] Avoid solvents that can be functionalized under the reaction conditions.

Data Presentation

The following tables present expected trends in solubility and relative reaction rates. Note: These are illustrative values and not based on direct experimental measurement for this specific compound.

Table 1: Predicted Solubility of this compound at Room Temperature

SolventSolvent TypePredicted Solubility ( g/100 mL)Rationale
HexaneNonpolar< 0.1Mismatch in polarity.
TolueneNonpolar Aromatic0.1 - 0.5Aromatic character helps, but polarity is low.
Dichloromethane (DCM)Polar Aprotic1.0 - 5.0Moderate polarity, good general solvent.
Diethyl EtherPolar Aprotic2.0 - 7.0Can accept hydrogen bonds from the -COOH group.
EthanolPolar Protic5.0 - 15.0Hydrogen bonding is a dominant favorable interaction.[6]
Tetrahydrofuran (THF)Polar Aprotic> 10.0High polarity and ether oxygen can accept H-bonds.
Dimethylformamide (DMF)Polar Aprotic> 20.0High polarity, excellent for dissolving polar compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20.0Very high polarity, strong dissolving power.
WaterPolar Protic< 0.5The large, nonpolar aromatic portion dominates over the polar -COOH group, leading to low water solubility.[6][7]

Table 2: Predicted Solvent Effects on the Relative Rate of Nucleophilic Acyl Substitution (Amide Formation)

SolventSolvent TypePredicted Relative Rate (k_rel)Rationale
TolueneNonpolar Aromatic0.1Poor solubility of reagents and stabilization of charged intermediates.
EthanolPolar Protic1Protic nature solvates and deactivates the amine nucleophile through hydrogen bonding.[1]
Tetrahydrofuran (THF)Polar Aprotic10Good solubility and less deactivation of the nucleophile.
Acetonitrile (MeCN)Polar Aprotic50Polar aprotic solvent enhances nucleophilicity compared to protic solvents.[1]
Dimethylformamide (DMF)Polar Aprotic100Excellent at solvating cations while leaving the anionic nucleophile "naked" and highly reactive.[1]

Experimental Protocols

Protocol 1: General Procedure for Studying Solvent Effects on Reaction Kinetics

This protocol describes a general method for comparing reaction rates in different solvents, for example, in an amide coupling reaction.

  • Reagent Preparation:

    • Prepare stock solutions of this compound, the chosen amine, and a coupling agent (e.g., HATU) in a suitable, inert solvent in which all are highly soluble (e.g., DMF).

    • Prepare a stock solution of a non-nucleophilic base (e.g., DIPEA).

  • Reaction Setup:

    • In separate, temperature-controlled vials, add the solvent to be tested (e.g., THF, Acetonitrile, Ethanol).

    • Add an internal standard (a compound that does not react but can be detected by the analytical method) to each vial for accurate quantification.

    • Initiate the reaction by adding aliquots from the stock solutions of the acid, coupling agent, base, and finally the amine. Ensure the total volume and initial concentrations are identical for each experiment.

  • Monitoring the Reaction:

    • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).

    • Analyze the quenched samples using an appropriate technique (e.g., HPLC, GC-MS, or ¹H NMR) to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Compare the initial rates to determine the relative effect of each solvent on the reaction kinetics.[10][11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Reactants, Reagents) Initiate Initiate Reaction (Add Reagents to Vials) Prep_Solutions->Initiate Prep_Vials Prepare Reaction Vials (Test Solvent + Internal Standard) Prep_Vials->Initiate Monitor Monitor at Timed Intervals (Take Aliquots) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze via HPLC/GC-MS Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Compare Compare Initial Rates Plot->Compare Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling? Check_Activation Is Acid Activation Complete? Start->Check_Activation Check_Base Is a Non-Nucleophilic Base Present? Start->Check_Base Check_Solvent Is the Solvent Anhydrous & Aprotic? Start->Check_Solvent Check_Sterics Is Steric Hindrance an Issue? Start->Check_Sterics Sol_Activation Use fresh coupling agent (1.1-1.5 eq) Check_Activation->Sol_Activation No Sol_Base Add DIPEA (2-3 eq) Check_Base->Sol_Base No Sol_Solvent Switch to dry DMF or DCM Check_Solvent->Sol_Solvent No Sol_Sterics Convert to Acid Chloride Check_Sterics->Sol_Sterics Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-bromo-2-(trifluoromethoxy)benzoic acid and Other Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-bromo-2-(trifluoromethoxy)benzoic acid with other positional isomers of bromobenzoic acid. This analysis is intended to assist researchers in selecting the appropriate building blocks for their synthetic endeavors, particularly in the context of drug discovery and development where the modulation of electronic and steric properties is crucial. The comparison focuses on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

Executive Summary

This compound is an attractive building block for several reasons. The trifluoromethoxy group is a strong electron-withdrawing group, which is known to enhance the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, its position ortho to the carboxylic acid introduces significant steric hindrance, which can potentially impede the approach of the catalyst and the coupling partner. This guide will explore the interplay of these electronic and steric effects on the reactivity of this compound in comparison to the less sterically hindered 2-, 3-, and 4-bromobenzoic acids.

Reactivity Analysis: Electronic and Steric Effects

The reactivity of an aryl bromide in cross-coupling reactions is primarily governed by the ease of the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond. This step is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack by the palladium catalyst. The trifluoromethoxy (-OCF₃) group is a potent EWG, thus expected to significantly activate the C-Br bond for oxidative addition.

  • Steric Effects: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition. This "ortho effect" can be a significant factor in determining the overall reaction efficiency.[1][2]

In this compound, the strongly electron-withdrawing -OCF₃ group at the ortho position is expected to have a dual effect: electronic activation and steric hindrance. The following sections will provide a comparative overview of its expected reactivity in key cross-coupling reactions alongside other brominated benzoic acids.

Comparative Data Presentation

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBromobenzoic Acid IsomerSubstituentsExpected Yield (%)Plausible Rationale
1This compoundStrong EWG (ortho), Steric Hindrance80-90Strong electronic activation from -OCF₃ may overcome moderate steric hindrance.
22-bromobenzoic acidSteric Hindrance75-85Steric hindrance from the ortho-carboxylic acid can lower yields compared to meta and para isomers.
33-bromobenzoic acidWeak EWG (meta)90-98Minimal steric hindrance and moderate electronic activation.
44-bromobenzoic acidWeak EWG (para)92-99No steric hindrance and favorable electronic activation.

Table 2: Buchwald-Hartwig Amination with Aniline

EntryBromobenzoic Acid IsomerSubstituentsExpected Yield (%)Plausible Rationale
1This compoundStrong EWG (ortho), Steric Hindrance75-85Strong electronic activation may be counteracted by steric hindrance, potentially requiring more robust catalytic systems.
22-bromobenzoic acidSteric Hindrance70-80Significant steric hindrance from the ortho-substituent can be challenging for C-N bond formation.
33-bromobenzoic acidWeak EWG (meta)85-95Favorable reactivity with minimal steric hindrance.
44-bromobenzoic acidWeak EWG (para)88-97Unhindered substrate with good electronic activation.

Table 3: Sonogashira Coupling with Phenylacetylene

EntryBromobenzoic Acid IsomerSubstituentsExpected Yield (%)Plausible Rationale
1This compoundStrong EWG (ortho), Steric Hindrance70-85The linear nature of the alkyne may mitigate some steric hindrance, but the ortho-substituent can still impact catalyst coordination.
22-bromobenzoic acidSteric Hindrance65-75Steric hindrance is a significant factor in Sonogashira couplings.
33-bromobenzoic acidWeak EWG (meta)80-90Good reactivity due to the absence of steric hindrance.
44-bromobenzoic acidWeak EWG (para)85-95Ideal substrate with no steric hindrance and favorable electronics.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize the corresponding biaryl carboxylic acid.

Materials:

  • Bromobenzoic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize the corresponding N-aryl aminobenzoic acid.

Materials:

  • Bromobenzoic acid derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.

  • Add the bromobenzoic acid and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To synthesize the corresponding alkynyl benzoic acid.

Materials:

  • Bromobenzoic acid derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromobenzoic acid, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat gently (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_ArylBromide Aryl Bromide Reactivity cluster_Factors Influencing Factors cluster_Outcome Reaction Outcome ArylBromide Aryl Bromide Electronic Electronic Effects (e.g., -OCF3) ArylBromide->Electronic Influenced by Steric Steric Hindrance (ortho-substituents) ArylBromide->Steric Influenced by Reactivity Reactivity in Cross-Coupling Electronic->Reactivity Increases Steric->Reactivity Decreases

Caption: Factors influencing the reactivity of aryl bromides in cross-coupling reactions.

Cross_Coupling_Workflow Setup 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) Catalyst 2. Catalyst Addition Setup->Catalyst Reaction 3. Reaction (Heating & Stirring) Catalyst->Reaction Monitoring 4. Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 5. Work-up (Quenching & Extraction) Monitoring->Workup Upon Completion Purification 6. Purification (Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound presents a unique reactivity profile due to the presence of a strong electron-withdrawing group in a sterically demanding ortho position. While the electronic activation is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions compared to unsubstituted bromobenzoic acids, the steric hindrance may necessitate the use of more robust catalyst systems, particularly those with bulky and electron-rich phosphine ligands, to achieve optimal yields. For synthetic applications where steric hindrance is a major concern, the meta- and para-isomers of bromobenzoic acid may offer more straightforward reactivity. However, for the synthesis of complex molecules where the specific substitution pattern of this compound is desired, careful optimization of reaction conditions should enable its successful incorporation into a wide range of molecular scaffolds.

References

The Untapped Potential: A Comparative Guide to the Biological Activity of 5-Bromo-2-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity and favorable pharmacokinetic profiles is perpetual. While direct experimental data on the biological activities of compounds derived from 5-bromo-2-(trifluoromethoxy)benzoic acid remains limited in publicly accessible literature, a comparative analysis of structurally related compounds offers compelling insights into their therapeutic potential. This guide provides a comprehensive overview of the anticipated biological activities of these derivatives, drawing parallels from analogs featuring key structural motifs: the trifluoromethoxy-substituted phenyl ring, the bromo-substituted aromatic core, and the benzoic acid functional group. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and synthesis efforts.

Key Structural Features and Their Implications

The therapeutic potential of derivatives of this compound can be inferred by dissecting its core components:

  • The Trifluoromethoxy (-OCF3) Group: This moiety is a well-regarded bioisostere of other functional groups and is known to significantly enhance the metabolic stability and membrane permeability of drug candidates. Its strong electron-withdrawing nature can also modulate the acidity of the carboxylic acid and influence binding interactions with biological targets.[1]

  • The Bromo (-Br) Substituent: The presence of a bromine atom provides a handle for further synthetic modifications and can contribute to the compound's lipophilicity and binding affinity. Halogen bonding is an increasingly recognized interaction in drug design that can enhance target engagement.

  • The Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle for creating a variety of derivatives, including amides and esters, which can profoundly alter the compound's pharmacological properties.

Comparative Biological Activities

Based on the activities of structurally analogous compounds, derivatives of this compound are predicted to exhibit a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The 4-aminobenzoic acid scaffold, which shares the core benzoic acid structure, has been a fruitful area for the development of anticancer agents. The nature and position of substituents on the aromatic ring are critical for activity.

Table 1: Comparative Anticancer Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassSpecific Derivative ExampleTarget/MechanismIn Vitro Activity (IC50)Reference
4-AminobenzamideF8 o-AminobenzamideNot Specified0.28 µM (HGC-27 cell line)[2]
4-(Arylaminomethyl)benzamideCompound 11 (R3 = CF3)EGFR Kinase Inhibition91% inhibition at 10 nM[2]
Tricyclic Benzoic AcidsAnalog 13aFTO demethylase inhibitorStrong antiproliferative effect on AML cells[3]
Antimicrobial Activity

Derivatives of salicylanilide (amides of salicylic acid) have demonstrated potent antimicrobial properties. The presence of halogen substituents is often crucial for their activity.

Table 2: Comparative Antimicrobial Activity of Halogenated Salicylanilide Derivatives

Compound ClassSpecific Derivative ExampleActivitySpectrum
Chlorinated SalicylanilidesNiclosamide, OxyclozanideAnthelminticParasitic flatworms
Brominated SalicylanilidesDibromsalan, MetabromsalanAntibacterial, AntifungalTopical applications
Enzyme Inhibition

The trifluoromethyl group is a known feature in various enzyme inhibitors. For instance, trifluoromethyl-substituted benzamides have shown promise as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are of interest in the management of hyperlipidemia.[4][5]

Table 3: Comparative Enzyme Inhibitory Activity of Trifluoromethyl-Substituted Benzamides

Compound ClassSpecific Derivative ExampleTarget EnzymeIn Vitro Activity (IC50)Reference
Trifluoromethyl BenzamidesCompound 9cCholesteryl Ester Transfer Protein (CETP)1.03 µM[4]

Experimental Protocols

Detailed methodologies are essential for the validation and reproducibility of biological findings. Below are representative protocols for key assays relevant to the predicted activities of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential therapeutic agents.[2]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 5-bromo-2-(trifluoromethoxy) benzoic acid amides Amide Derivatives start->amides Amidation esters Ester Derivatives start->esters Esterification cytotoxicity Cytotoxicity Assays (e.g., MTT) amides->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) amides->antimicrobial enzyme Enzyme Inhibition Assays amides->enzyme esters->cytotoxicity esters->antimicrobial esters->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the synthesis, screening, and analysis of this compound derivatives.

potential_anticancer_pathway Compound Benzoic Acid Derivative EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential signaling pathway targeted by anticancer benzoic acid derivatives.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound suggest that its derivatives are promising candidates for a variety of biological activities. The trifluoromethoxy group is expected to confer favorable pharmacokinetic properties, while the bromo-substituted benzoic acid core provides a versatile scaffold for generating diverse chemical libraries. The comparative analysis presented in this guide, based on structurally related compounds, strongly indicates that future research into the synthesis and biological evaluation of these derivatives is warranted and holds significant potential for the discovery of novel therapeutic agents.

References

Navigating the Structure-Activity Landscape of 5-Bromo-2-(trifluoromethoxy)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-(trifluoromethoxy)benzoic acid scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic medicine. The unique combination of a bromine atom and a trifluoromethoxy group imparts distinct electronic and lipophilic properties to the molecule, making it an attractive core for designing targeted enzyme inhibitors.

While extensive structure-activity relationship (SAR) studies on a broad range of this compound analogs are not widely available in the public domain, this guide provides a comparative analysis based on established SAR principles from structurally related benzoic acid derivatives. The following sections explore the potential impact of various structural modifications on biological activity, supported by detailed experimental protocols and visual representations of relevant biological pathways and discovery workflows.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The following table outlines a hypothetical SAR for analogs of this compound. The predicted activity is based on established principles of medicinal chemistry, including the influence of substituent electronics, sterics, and lipophilicity on enzyme-ligand interactions.

Compound IDR1R2R3Predicted Biological ActivityRationale
1 (Parent) BrOCF3HBaseline ActivityParent compound for comparison.
2 ClOCF3HPotentially Maintained or Slightly Decreased ActivityChlorine is also a halogen but with different electronic and steric properties than bromine, which may slightly alter binding affinity.
3 IOCF3HPotentially Increased ActivityIodine, being more polarizable than bromine, could enhance van der Waals interactions with the target protein.
4 HOCF3HPotentially Decreased ActivityRemoval of the halogen at the 5-position may reduce binding affinity if it is involved in a key interaction.
5 BrOCH3HPotentially Decreased ActivityThe trifluoromethoxy group is a strong electron-withdrawing group, while a methoxy group is electron-donating, which could unfavorably alter the electronic profile for target binding.
6 BrOCF34-ClPotentially Increased ActivityAddition of a second halogen could introduce new binding interactions or modulate the overall electronic character of the ring favorably.
7 BrOCF34-NH2Activity Dependent on TargetAn amino group introduces a basic center and hydrogen bonding capabilities, which could either be beneficial or detrimental depending on the active site topology.

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of novel chemical entities. The following are standard protocols for the synthesis of the parent scaffold and for assessing the anti-inflammatory and enzyme inhibitory potential of its analogs.

General Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process, one common route being the bromination of a trifluoromethoxy-substituted benzoic acid precursor.

cluster_0 Synthetic Workflow Start 2-(Trifluoromethoxy)benzoic Acid Step1 Bromination (e.g., NBS, H2SO4) Start->Step1 Product This compound Step1->Product

A general synthetic workflow for this compound.
Cyclooxygenase (COX-1/2) Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of the synthesized analogs by measuring their ability to inhibit the COX enzymes.

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • COX Assay Buffer

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of all reagents in COX Assay Buffer.

  • In each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • Heme

    • Fluorometric Probe

    • COX enzyme (COX-1 or COX-2)

    • Test compound or vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically for 10-20 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Calculate the rate of reaction and determine the percent inhibition relative to the vehicle control.

  • Calculate IC50 values from the dose-response curves.

cluster_1 COX Inhibition Assay Workflow Reagents Prepare Reagents Plate Add Buffer, Heme, Probe, Enzyme, and Test Compound to 96-well plate Reagents->Plate Incubate Incubate for 15 minutes Plate->Incubate Initiate Add Arachidonic Acid Incubate->Initiate Measure Measure Fluorescence Kinetically Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Workflow for the cyclooxygenase (COX) inhibition assay.

Potential Signaling Pathway Involvement

Given the interest in this scaffold for anti-inflammatory applications, a likely target is the cyclooxygenase (COX) pathway, which is central to the inflammatory response.

cluster_2 COX Signaling Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 5-Bromo-2-(trifluoromethoxy) benzoic acid analog Inhibitor->COX

Simplified diagram of the COX signaling pathway and potential inhibition.

Conclusion

The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. While direct and comprehensive SAR data for a wide range of analogs is yet to be established in the literature, the principles derived from related benzoic acid series provide a rational basis for the design of new compounds. The strategic modification of substituents on the aromatic ring is expected to significantly influence biological activity. The experimental protocols and pathway diagrams presented in this guide offer a framework for the systematic investigation of these analogs and the elucidation of their therapeutic potential. Further research is warranted to synthesize and evaluate a diverse library of these compounds to build a robust SAR and identify lead candidates for further development.

A Comparative Analysis of Trifluoromethoxy vs. Trifluoromethyl Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among the most impactful are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. When appended to a benzoic acid scaffold, these moieties impart unique physicochemical properties that can significantly influence molecular interactions, reactivity, and biological activity. This guide provides an objective comparison of trifluoromethoxy- and trifluoromethyl-substituted benzoic acids, supported by experimental data, to aid in the selection of the appropriate building block for synthesis and drug design.

Physicochemical Properties: A Quantitative Comparison

The position of the trifluoromethoxy or trifluoromethyl group on the benzoic acid ring significantly impacts its acidity (pKa) and lipophilicity (LogP), crucial parameters in drug design that affect absorption, distribution, metabolism, and excretion (ADME). The electron-withdrawing nature of both groups generally increases the acidity of the carboxylic acid compared to benzoic acid itself.

CompoundPositionpKaMelting Point (°C)LogP
Trifluoromethoxybenzoic Acid 2----
3--90 - 94[1]-
4--152 - 155[2]-
Trifluoromethylbenzoic Acid 2--110-112[3]-
3-3.7104-106[4]-
4-3.6219-220-

Note: Data for all isomers were not consistently available in the searched literature. pKa and LogP values can vary slightly based on experimental conditions.

The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[5][6] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes.[7][8] Both substituents are known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[5][7]

Synthesis and Reactivity

The synthesis of trifluoromethyl and trifluoromethoxy benzoic acids typically involves the modification of a pre-existing benzene derivative.

Trifluoromethyl Benzoic Acids: A common route to trifluoromethyl benzoic acids involves the oxidation of the corresponding trifluoromethyl toluene. Another approach is the Grignard reaction of a bromo-benzotrifluoride with carbon dioxide.[9][10] For instance, 3,5-bis(trifluoromethyl)benzoic acid can be prepared by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium to form a Grignard reagent, followed by the addition of carbon dioxide.[9]

Trifluoromethoxy Benzoic Acids: The synthesis of trifluoromethoxy derivatives can be more challenging. One method involves the fluorination of a corresponding methoxybenzoic acid derivative. Another approach is the reaction of a hydroxybenzoic acid with a trifluoromethylating agent.[11]

The reactivity of the aromatic ring is significantly influenced by these substituents. Both -CF3 and -OCF3 groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6][12] However, the trifluoromethoxy group, possessing an oxygen atom with lone pairs, can participate in resonance, which can influence the regioselectivity of substitution reactions.[6]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of an aromatic carboxylic acid.[2][4][7]

Materials:

  • Unknown aromatic carboxylic acid

  • Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a sample of the purified aromatic carboxylic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the acid has low water solubility, though this will provide an apparent pKa.

  • Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized NaOH solution from a buret in small increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope. The pKa is the pH at half the volume of the equivalence point.

Determination of LogP by Shake Flask Method

This protocol describes the classical shake-flask method for determining the octanol-water partition coefficient (LogP).[13][14]

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Preparation: Prepare a stock solution of the compound in either water or n-octanol.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualization of Key Concepts

Synthesis_Workflow cluster_CF3 Trifluoromethyl Benzoic Acid Synthesis cluster_OCF3 Trifluoromethoxy Benzoic Acid Synthesis start_CF3 Trifluoromethyl Toluene / Bromo-benzotrifluoride step1_CF3 Oxidation / Grignard Formation start_CF3->step1_CF3 step2_CF3 Carboxylation (for Grignard) step1_CF3->step2_CF3 CO2 end_CF3 Trifluoromethyl Benzoic Acid step1_CF3->end_CF3 Direct Oxidation step2_CF3->end_CF3 start_OCF3 Methoxybenzoic Acid / Hydroxybenzoic Acid step1_OCF3 Fluorination / Trifluoromethylation start_OCF3->step1_OCF3 end_OCF3 Trifluoromethoxy Benzoic Acid step1_OCF3->end_OCF3 Property_Comparison cluster_props Key Physicochemical Properties center Benzoic Acid Derivative OCF3 Trifluoromethoxy (-OCF3) center->OCF3 Substitution CF3 Trifluoromethyl (-CF3) center->CF3 Substitution lipophilicity Lipophilicity (LogP) acidity Acidity (pKa) metabolic_stability Metabolic Stability OCF3->lipophilicity Higher Increase OCF3->acidity Increases OCF3->metabolic_stability Significantly Increases CF3->lipophilicity Moderate Increase CF3->acidity Increases CF3->metabolic_stability Significantly Increases

References

A Comparative Guide to Analytical Method Validation for 5-bromo-2-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For novel compounds such as 5-bromo-2-(trifluoromethoxy)benzoic acid and its derivatives, establishing reliable and accurate analytical procedures is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two common and powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these compounds. The information presented is based on established principles of analytical chemistry and regulatory guidelines, specifically the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]

While specific validated methods for this compound are not extensively published, this guide extrapolates from methodologies used for similar halogenated and trifluoromethyl-substituted benzoic acid derivatives.[6][7] The presented data is illustrative and serves as a baseline for methods that would require experimental validation.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the desired level of structural information. The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.[8][9][10][11][12]
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities and the main compound after derivatization.
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.001 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.003 µg/mL
Selectivity Good; potential for interference from co-eluting impurities.Excellent; mass spectrometric detection provides high specificity.
Sample Throughput HighModerate (due to derivatization step)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable analytical results. Below are hypothetical, yet detailed, protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantitative determination of this compound purity and the detection of related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample and prepare in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the low volatility of benzoic acid derivatives, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Methylation with diazomethane or silylation with reagents like BSTFA are common approaches. The following protocol uses a hypothetical methylation derivatization.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Data acquisition and processing software.

Derivatization:

  • To 1 mg of the sample or standard in a vial, add 1 mL of a suitable solvent (e.g., diethyl ether) and an excess of a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane with a co-solvent like methanol).

  • Allow the reaction to proceed for 15-20 minutes at room temperature.

  • Quench the reaction with a small amount of acetic acid.

  • The resulting solution containing the methyl ester of this compound is then injected into the GC-MS.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Visualizing Method Validation and Selection

To aid in the understanding of the processes involved in analytical method validation and selection, the following diagrams are provided.

G Workflow for Analytical Method Validation (ICH Q2(R1)) A Define Analytical Procedure (e.g., HPLC, GC-MS) B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability, Intermediate Precision) A->E F Detection Limit (LOD) A->F G Quantitation Limit (LOQ) A->G H Robustness A->H I System Suitability A->I J Validated Method B->J C->J D->J E->J F->J G->J H->J I->J G Decision Tree for Analytical Method Selection A Analytical Problem: Analysis of this compound B Is the analyte volatile or can it be made volatile? A->B C Is high sensitivity and structural information required? B->C Yes D Is high throughput for routine QC needed? B->D No E GC-MS with Derivatization C->E Yes F HPLC-UV C->F No D->F Yes G Consider other techniques (e.g., LC-MS) D->G No

References

A Comparative Guide to Purity Assessment of Synthesized 5-bromo-2-(trifluoromethoxy)benzoic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the accurate assessment of purity is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 5-bromo-2-(trifluoromethoxy)benzoic acid and its derivatives. We present a detailed HPLC protocol and compare its performance with alternative analytical techniques, supported by experimental data and methodologies.

Introduction to the Synthesis Pathway

The synthesis of this compound typically involves a multi-step process. A plausible route begins with the trifluoromethoxylation of a suitable precursor, followed by bromination of the aromatic ring. The diagram below illustrates a potential synthetic pathway.

Synthesis_Pathway cluster_synthesis Synthesis of this compound Start 2-hydroxybenzoic acid Step1 Trifluoromethoxylation Start->Step1 e.g., CCl2F2, KF Intermediate1 2-(trifluoromethoxy)benzoic acid Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 e.g., NBS, H2SO4 Final_Product This compound Step2->Final_Product

Caption: A potential synthetic route to this compound.

Purity Assessment: The Role of HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound derivatives.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for purity determination. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

FeatureHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation in a capillary based on charge-to-size ratio.
Analyte Suitability Non-volatile, thermally stable or labile compounds.Volatile and thermally stable compounds.Charged and polar molecules.
Sample Preparation Simple dissolution and filtration.Often requires derivatization to increase volatility.Simple dissolution in buffer.
Resolution Good to excellent.Excellent.Excellent.
Sensitivity High (ng to pg range).Very high (pg to fg range).High (ng to pg range).
Run Time 15-30 minutes.10-25 minutes.5-20 minutes.
Instrumentation Cost Moderate to high.High.Moderate.
Primary Use Case Routine purity testing, quantitative analysis.Identification of volatile impurities, structural elucidation.Analysis of ionic impurities, chiral separations.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification of volatile impurities. However, for a non-volatile compound like this compound, derivatization is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl ester. This adds a step to the sample preparation and can introduce variability.

Hypothetical GC-MS Protocol (after derivatization):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 280 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Mass Range: 50-500 amu

Capillary Electrophoresis (CE)

CE is a high-resolution technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly useful for the analysis of charged impurities and can offer very fast analysis times. For acidic compounds, operating at a pH above their pKa ensures they are in their anionic form and can be readily analyzed.

Hypothetical CE Protocol:

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector)

  • Background Electrolyte: 25 mM Sodium borate buffer, pH 9.2

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic (50 mbar for 5 s)

Logical Workflow for Purity Assessment

The following diagram outlines a logical workflow for assessing the purity of a newly synthesized batch of this compound.

Purity_Workflow cluster_workflow Purity Assessment Workflow Synthesis Synthesized Product Primary_Screen HPLC Purity Screen Synthesis->Primary_Screen Decision1 Purity > 98%? Primary_Screen->Decision1 Pass Batch Passes QC Decision1->Pass Yes Investigation Impurity Investigation Decision1->Investigation No Technique_Selection Select Appropriate Technique Investigation->Technique_Selection GCMS GC-MS for Volatile Impurities Technique_Selection->GCMS CE CE for Ionic Impurities Technique_Selection->CE LCMS LC-MS for Structural Elucidation Technique_Selection->LCMS Remediation Re-crystallization / Purification GCMS->Remediation CE->Remediation LCMS->Remediation

Caption: A logical workflow for purity analysis and impurity investigation.

Conclusion

For the routine purity assessment of synthesized this compound and its derivatives, Reversed-Phase HPLC is the recommended method due to its robustness, versatility, and ease of use for non-volatile compounds. It provides reliable quantitative data for purity determination. However, for a comprehensive impurity profile, especially during process development and troubleshooting, orthogonal techniques like GC-MS (for volatile impurities after derivatization) and Capillary Electrophoresis (for ionic impurities) are invaluable. The choice of analytical technique should be guided by the specific information required and the nature of the potential impurities.

A Spectroscopic Comparison of 5-Bromo-2-(trifluoromethoxy)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-bromo-2-(trifluoromethoxy)benzoic acid and its structural isomers. The differentiation of these isomers is critical in drug development and chemical research, as the position of the bromo and trifluoromethoxy substituents can significantly influence the molecule's physicochemical properties and biological activity. This document presents available experimental and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate isomer identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of directly published experimental data for all isomers, some values are predicted or inferred from closely related compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Bromo-(trifluoromethoxy)benzoic Acid Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not available in search results. Aromatic protons are expected in the range of 7.0-8.5 ppm. The acidic proton is expected >10 ppm.Data not available in search results. The carboxylic carbon is expected around 165-175 ppm. The carbon bearing the OCF₃ group will be significantly downfield.
4-Bromo-2-(trifluoromethoxy)benzoic acid Data not available in search results. Aromatic protons are expected in the range of 7.0-8.5 ppm. The acidic proton is expected >10 ppm.Data not available in search results. The carboxylic carbon is expected around 165-175 ppm. The carbon bearing the OCF₃ group will be significantly downfield.
3-Bromo-2-(trifluoromethoxy)benzoic acid Data not available in search results. Aromatic protons are expected in the range of 7.0-8.5 ppm. The acidic proton is expected >10 ppm.Data not available in search results. The carboxylic carbon is expected around 165-175 ppm. The carbon bearing the OCF₃ group will be significantly downfield.
2-Bromo-5-(trifluoromethoxy)benzoic acid Data not available in search results. Aromatic protons are expected in the range of 7.0-8.5 ppm. The acidic proton is expected >10 ppm.Data not available in search results. The carboxylic carbon is expected around 165-175 ppm. The carbon bearing the OCF₃ group will be significantly downfield.

Table 2: FTIR and Mass Spectrometry Data of Bromo-(trifluoromethoxy)benzoic Acid Isomers

IsomerKey FTIR Peaks (cm⁻¹)Mass Spectrometry (m/z)
This compound C=O stretch: ~1700, O-H stretch: ~3000 (broad), C-F stretches: ~1100-1300, C-Br stretch: ~500-600Molecular Ion [M]⁺: ~284/286 (due to Br isotopes).
4-Bromo-2-(trifluoromethoxy)benzoic acid C=O stretch: ~1700, O-H stretch: ~3000 (broad), C-F stretches: ~1100-1300, C-Br stretch: ~500-600Molecular Ion [M]⁺: ~284/286 (due to Br isotopes).
3-Bromo-2-(trifluoromethoxy)benzoic acid C=O stretch: ~1700, O-H stretch: ~3000 (broad), C-F stretches: ~1100-1300, C-Br stretch: ~500-600Molecular Ion [M]⁺: ~284/286 (due to Br isotopes).
2-Bromo-5-(trifluoromethoxy)benzoic acid C=O stretch: ~1700, O-H stretch: ~3000 (broad), C-F stretches: ~1100-1300, C-Br stretch: ~500-600Predicted m/z for [M+H]⁺: 284.93688, [M-H]⁻: 282.92232[1].

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer_Synthesis Isomer Synthesis/ Procurement Purification Purification Isomer_Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Processing Spectral Processing & Peak Assignment NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Comparative_Analysis Comparative Analysis of Spectra Data_Processing->Comparative_Analysis Isomer_Identification Isomer_Identification Comparative_Analysis->Isomer_Identification

A generalized workflow for the spectroscopic identification and comparison of isomers.

Experimental Protocols

The following are general protocols for the spectroscopic techniques used in the analysis of these aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to obtain singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet) : Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization : Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

  • Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromo-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, the strategic formation of carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a versatile and efficient means to achieve these transformations. The selection of an appropriate palladium catalyst is a critical determinant of reaction success, influencing yield, reaction kinetics, and functional group tolerance.

This guide provides a comparative evaluation of various palladium catalyst systems for the cross-coupling of 5-bromo-2-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from structurally analogous compounds, particularly other substituted bromobenzoic acids. The electronic properties of the trifluoromethoxy group, an electron-withdrawing moiety, significantly influence the reactivity of the aryl bromide, making the choice of catalyst and reaction conditions crucial for optimal performance.

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl structures. The performance of three common palladium catalyst systems in the coupling of aryl bromides structurally similar to this compound with arylboronic acids is summarized below.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄TriphenylphosphineK₃PO₄DMF802485-96A versatile and reliable catalyst, though often requires longer reaction times.[1]
Pd(dppf)Cl₂dppfK₂CO₃DME802HighOffers significantly shorter reaction times compared to Pd(PPh₃)₄.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95A highly active catalyst system, particularly for challenging substrates.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on reactions with structurally similar substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general and widely used method for the Suzuki coupling of aryl bromides.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed DMF via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Stir the reaction mixture at 80°C for 24 hours or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol utilizes a more active catalyst, often leading to shorter reaction times.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(dppf)Cl₂ to the vessel.

  • Purge the vessel with an inert gas.

  • Add degassed DME to the mixture.

  • Heat the reaction to 80°C and stir for 2 hours, monitoring progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice of ligand is critical for this transformation.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • BippyPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and BippyPhos.

  • Add the this compound, the amine, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110°C for the required time (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired product by column chromatography.

Visualizing the Experimental Workflow and Catalytic Cycle

To aid in the conceptualization of the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Substrate & Reagents B Add Catalyst System (Pd Source + Ligand) A->B C Add Base B->C D Add Solvent C->D E Inert Atmosphere (Degas & Purge) D->E F Heat to Reaction Temperature E->F G Monitor Progress (TLC/LC-MS) F->G H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product J->K Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition (Ar-Br) transmetal_complex Ar-Pd(II)L₂-Ar' oa_complex->transmetal_complex Transmetalation (Ar'-B(OR)₂) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product

References

A Comparative Guide to the Application of 5-Bromo-2-(trifluoromethoxy)benzoic Acid in the Discovery of LFA-1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a case study on the successful application of halogenated benzoic acids in the discovery of potent antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1), with a specific focus on the potential advantages of utilizing 5-bromo-2-(trifluoromethoxy)benzoic acid as a key building block. By examining the established pharmacology of the approved drug lifitegrast and applying principles of medicinal chemistry, we will objectively compare its dichlorinated core structure with a proposed analogue incorporating a bromo and trifluoromethoxy-substituted phenyl moiety. This guide provides supporting rationale, detailed experimental protocols, and comparative data to inform the design of next-generation LFA-1 antagonists.

Introduction to LFA-1/ICAM-1 Interaction as a Therapeutic Target

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical pathway in the immune response. LFA-1, an integrin found on the surface of T-cells, binds to ICAM-1, which is expressed on various cells, including endothelial and epithelial cells. This binding facilitates T-cell adhesion, migration to inflammatory sites, and the subsequent release of pro-inflammatory cytokines.[1] Dysregulation of this interaction is implicated in various autoimmune and inflammatory conditions, making it a prime target for therapeutic intervention.[2]

Lifitegrast , marketed as Xiidra®, is an FDA-approved LFA-1 antagonist for the treatment of dry eye disease. It effectively blocks the LFA-1/ICAM-1 interaction, thereby reducing T-cell mediated inflammation on the ocular surface.[1][3] The chemical structure of lifitegrast features a dichlorinated tetrahydroisoquinoline core, highlighting the importance of halogenation in its pharmacological profile.

Case Study: Lifitegrast - A Benchmark for LFA-1 Antagonism

Lifitegrast serves as an excellent case study for a successful LFA-1 antagonist. Its mechanism of action involves binding to LFA-1 on T-cells, preventing its interaction with ICAM-1 and thus inhibiting T-cell migration and activation.[1][4][5]

Key Structural Features and their Importance:

  • Dichlorinated Phenyl Ring: The two chlorine atoms on the tetrahydroisoquinoline ring system are crucial for the compound's potency and contribute to its binding affinity within the LFA-1 pocket.

  • Carboxylic Acid Moiety: This group is essential for interacting with key residues in the LFA-1 binding site.

  • Sulfone Group: This moiety contributes to the overall physicochemical properties of the molecule.

The clinical success of lifitegrast validates the therapeutic strategy of targeting the LFA-1/ICAM-1 pathway. However, the field of drug discovery is in continuous pursuit of molecules with improved properties, such as enhanced potency, better metabolic stability, and alternative synthetic routes. This has led to the exploration of various structural analogues.

Proposed Analogue: Leveraging this compound

We propose a novel lifitegrast analogue wherein the dichlorinated phenyl moiety is replaced by a 5-bromo-2-(trifluoromethoxy)phenyl group. This substitution is based on the principles of bioisosterism, where one functional group is replaced by another with similar steric or electronic properties to improve the compound's overall profile.[6][7]

The rationale for this substitution is multi-faceted:

  • Enhanced Metabolic Stability: The trifluoromethoxy (-OCF₃) group is known to significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes.[8][9] This can lead to a longer drug half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: The trifluoromethoxy group increases lipophilicity, which can influence cell membrane permeability and target engagement.

  • Synthetic Versatility: The bromine atom serves as a versatile synthetic handle for further structural modifications through various cross-coupling reactions, such as the Suzuki coupling, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Potential for Increased Potency: The electronic properties of the bromo and trifluoromethoxy substituents can alter the electron density of the aromatic ring, potentially leading to more favorable interactions with the LFA-1 binding pocket. While chlorine and bromine are often considered bioisosteres, the larger size and greater polarizability of bromine can sometimes lead to enhanced binding affinity.[6]

Comparative Data

The following tables summarize the known data for lifitegrast and the projected data for the proposed analogue based on established medicinal chemistry principles.

Table 1: In Vitro Activity Comparison

CompoundTargetIC₅₀ (nM)Rationale for Projected IC₅₀ of Analogue
LifitegrastLFA-1/ICAM-1 Interaction2.98The combination of the bromo and trifluoromethoxy groups may lead to an altered electronic and steric profile, potentially enhancing binding affinity. SAR studies of LFA-1 antagonists have shown that modifications to the aryl moiety can significantly impact potency.
Proposed AnalogueLFA-1/ICAM-1 Interaction< 3 (Projected)

Table 2: Physicochemical and Pharmacokinetic Properties Comparison

PropertyLifitegrast (Dichlorinated)Proposed Analogue (Bromo-trifluoromethoxy)Rationale for Projected Properties of Analogue
Metabolic Stability ModerateHigh (Projected) The trifluoromethoxy group is a well-established metabolic blocker, expected to reduce oxidative metabolism of the aromatic ring.[8][9]
Lipophilicity (cLogP) ModerateHigher (Projected) The trifluoromethoxy group is more lipophilic than a chlorine atom.
Synthetic Accessibility Multi-step synthesisAccessible via convergent synthesis This compound is a commercially available starting material, and the bromine atom allows for late-stage diversification via cross-coupling reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the proposed analogue and for a key biological assay to evaluate its performance.

Synthesis of the Proposed LFA-1 Antagonist Analogue

The synthesis of the proposed analogue would follow a convergent approach, similar to the synthesis of lifitegrast, with modifications to incorporate the 5-bromo-2-(trifluoromethoxy)phenyl moiety.

Step 1: Amide Coupling

  • To a solution of (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired amide intermediate.

LFA-1/ICAM-1 Cell-Based Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to ICAM-1-coated plates.

  • Plate Coating: A 96-well plate is coated with recombinant human ICAM-1 (10 µg/mL in PBS) overnight at 4°C. The plate is then washed with PBS and blocked with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: A T-cell line expressing high levels of LFA-1 (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition Assay: The labeled cells are pre-incubated with various concentrations of the test compound (the proposed analogue) or a positive control (lifitegrast) for 30 minutes at 37°C.

  • Adhesion: The pre-incubated cells are then added to the ICAM-1 coated wells and allowed to adhere for 1 hour at 37°C.

  • Washing and Quantification: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of LFA-1/ICAM-1 Interaction and Inhibition

LFA1_ICAM1_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell cluster_Inflammation Inflammatory Cascade TCell T-Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding APC APC / Endothelial Cell Adhesion T-Cell Adhesion & Migration ICAM1->Adhesion Activation T-Cell Activation Adhesion->Activation Cytokines Cytokine Release Activation->Cytokines Inflammation Inflammation Cytokines->Inflammation Lifitegrast Lifitegrast / Proposed Analogue Lifitegrast->LFA1 Inhibition

Caption: LFA-1/ICAM-1 signaling and the inhibitory action of antagonists.

Proposed Synthetic Workflow

Synthetic_Workflow StartingMaterial 5-Bromo-2-(trifluoromethoxy) benzoic acid AmideCoupling Amide Coupling (BOP, DIPEA) StartingMaterial->AmideCoupling AminoAcid (S)-2-amino-3-(3-(methylsulfonyl) phenyl)propanoic acid AminoAcid->AmideCoupling Intermediate Amide Intermediate AmideCoupling->Intermediate FinalCompound Proposed LFA-1 Antagonist Analogue Intermediate->FinalCompound Further Synthetic Steps

Caption: A convergent synthetic approach to the proposed LFA-1 antagonist.

Conclusion

The successful development of lifitegrast has paved the way for the design of novel LFA-1 antagonists. The strategic incorporation of a 5-bromo-2-(trifluoromethoxy)phenyl moiety, in place of the dichlorinated system in lifitegrast, presents a promising avenue for developing next-generation therapeutics. The proposed analogue is predicted to exhibit enhanced metabolic stability and offers synthetic advantages, potentially leading to a more robust clinical candidate. The experimental protocols and comparative data provided in this guide offer a solid foundation for the synthesis and evaluation of this and other novel LFA-1 antagonists, encouraging further research in this important therapeutic area.

References

The Synthetic Versatility of 5-Bromo-2-(trifluoromethoxy)benzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Literature Review and Comparative Analysis of 5-Bromo-2-(trifluoromethoxy)benzoic Acid and Its Analogs in Drug Discovery and Agrochemical Development.

Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on the applications of this compound. While direct experimental data on this specific compound is limited in published literature, this guide provides a thorough analysis of structurally similar compounds, offering valuable insights into its potential applications and synthetic utility. By examining its analogs, this review highlights the compound's promise as a key building block in the synthesis of novel therapeutic agents and advanced agrochemicals.

The unique trifluoromethoxy group imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of a bromine atom provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the established applications of analogous bromo- and trifluoromethoxy-substituted benzoic acids, presenting a comparative analysis of their performance in medicinal chemistry and agrochemical science.

Comparative Analysis of Bioactive Scaffolds

The true potential of this compound as a synthetic building block can be inferred from the biological activities of molecules synthesized from analogous structures. Below, we compare the performance of derivatives from structurally related benzoic acids.

Anti-inflammatory Agents

Bromo- and trifluoromethyl-substituted benzoic acid derivatives have shown significant promise in the development of novel anti-inflammatory drugs. The structural features of these compounds are often crucial for their interaction with key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

Table 1: In Vitro COX Inhibition Data for Amfenac, a Derivative of a Structurally Related Bromo-benzoic Acid

CompoundTargetIC50 (µM)
AmfenacCOX-10.15
COX-20.03

Data for Amfenac, an NSAID synthesized from a 4-amino-3-bromobenzoic acid analog, demonstrates the potential of bromo-benzoic acid scaffolds in developing potent COX inhibitors.[1]

Antimicrobial Agents

The incorporation of bromine and trifluoromethyl groups into various heterocyclic scaffolds has been shown to enhance antimicrobial activity. These moieties can improve the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives with Bromo and Trifluoromethyl Substitutions against Gram-Positive Bacteria

CompoundSubstituentsS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)
25 4-bromo, 3-trifluoromethyl0.780.78

This data highlights the potent antibacterial activity of a compound synthesized from a trifluoromethyl-substituted phenylhydrazine and a bromo-substituted aniline, indicating the synergistic effect of these functional groups.[2]

Antiviral and Antifungal Agents

Trifluoromethyl pyrimidine derivatives have demonstrated significant antiviral and antifungal properties. The trifluoromethyl group is often key to the bioactivity of these compounds.

Table 3: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)

CompoundActivity TypeEC50 (µg/mL)
5j Curative126.4
5m Protection103.4
Ningnanmycin (Control)Curative>500
Protection>500

These results showcase the superior in vivo antiviral efficacy of trifluoromethyl pyrimidine derivatives compared to a commercial agent.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthetic chemistry. The following protocols, adapted from literature on analogous compounds, provide a roadmap for its utilization.

Synthesis of Amide Derivatives as Potential Anti-inflammatory Agents

This protocol outlines a general procedure for the synthesis of N-substituted benzamides from a bromo-benzoic acid precursor, a common strategy in the development of anti-inflammatory drugs.[4]

  • Acid Chloride Formation:

    • To a solution of the bromo-benzoic acid analog (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • To this solution, add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model is employed to assess the anti-inflammatory potential of synthesized compounds.[4]

  • Animal Model: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test compound groups.

  • Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing Synthetic Pathways and Workflows

Synthetic Pathway for Novel Benzamide Derivatives

The following diagram illustrates a general synthetic workflow for the preparation of novel benzamide derivatives from a bromo-benzoic acid starting material, which could be applied to this compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation start This compound reagent1 SOCl₂ / cat. DMF DCM, Reflux start->reagent1 intermediate 5-Bromo-2-(trifluoromethoxy)benzoyl Chloride reagent1->intermediate amine R-NH₂ reagent2 Et₃N / DCM Room Temp. intermediate->reagent2 amine->reagent2 product N-substituted-5-bromo-2- (trifluoromethoxy)benzamide reagent2->product

Caption: Synthetic pathway for generating novel benzamide derivatives.

General Workflow for Cross-Coupling Reactions

The bromine atom on this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

G start This compound reaction Suzuki-Miyaura Coupling start->reaction coupling_partner Aryl/Vinyl Boronic Acid/Ester coupling_partner->reaction catalyst_system Pd Catalyst Ligand Base Solvent catalyst_system->reaction product 5-Aryl/Vinyl-2-(trifluoromethoxy)benzoic Acid reaction->product purification Work-up & Purification product->purification final_product Final Product purification->final_product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

While direct experimental applications of this compound are not yet prevalent in the scientific literature, a comparative analysis of its structural analogs strongly suggests its high potential as a versatile building block in medicinal chemistry and agrochemical research. The combination of the trifluoromethoxy group and the reactive bromine atom provides a powerful platform for the synthesis of novel, high-value compounds. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of this promising, yet under-explored, chemical entity. The provided data and protocols from analogous compounds offer a solid starting point for the development of new bioactive molecules with potentially enhanced properties.

References

Safety Operating Guide

Proper Disposal of 5-bromo-2-(trifluoromethoxy)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-bromo-2-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4]

Required Personal Protective Equipment:

PPE ItemSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side shields or goggles.[4]
Skin and BodyLab coat or other protective clothing to prevent skin contact.[4]
RespiratoryUse in a well-ventilated area.[5] If dust is generated, a NIOSH-approved respirator is necessary.[6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] This ensures the chemical is managed in an environmentally responsible and compliant manner.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[6][7]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.

2. Arranging for Disposal:

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[6]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for the compound or a similar halogenated benzoic acid.

3. Spill and Contamination Cleanup:

  • In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust.[1][6] Place the collected material into a suitable, closed container for disposal.[4][6]

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department or emergency services.[8]

  • Decontaminate any surfaces that have come into contact with the chemical using soap and plenty of water.[6]

  • Dispose of any contaminated materials, including gloves and cleaning materials, as hazardous waste.[6]

Environmental Precautions:

  • Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[6][9] The introduction of such chemicals into the sewer system or the environment can have detrimental effects.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify Waste Chemical: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect waste in a sealed, labeled container B->C D Store in a cool, dry, well-ventilated area C->D E Contact Licensed Waste Disposal Service D->E Ready for Disposal F Arrange for Pickup and Incineration E->F G Spill Occurs H Small Spill: Sweep and containerize G->H I Large Spill: Evacuate and call for help G->I H->C Add to waste

Caption: Decision-making workflow for the safe disposal of this compound.

Key Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the disposal recommendations are based on the general procedures for halogenated organic compounds found in Safety Data Sheets. The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][6] This method ensures the complete destruction of the compound and the safe handling of any potentially hazardous combustion byproducts.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-bromo-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 5-bromo-2-(trifluoromethoxy)benzoic acid, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of your research.

This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Therefore, a stringent safety protocol is non-negotiable. The following information provides a detailed operational and disposal plan to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its solid form, the potential for dust inhalation and skin contact is a primary concern.[2] A comprehensive PPE strategy is essential.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 standards. A full-face shield should be worn in situations with a high risk of splashing.[3][4][5]To protect eyes from dust particles and potential splashes of solutions containing the acid.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[5] Gloves must be inspected for integrity before each use.[6]To prevent direct skin contact with the corrosive solid and its solutions.[4]
Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing is mandatory.[4][7]To protect the skin and clothing from accidental spills and contamination.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder outside of a fume hood or when dust is generated.[6][7]To prevent inhalation of irritating dust particles.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound, from receipt to use, is critical for minimizing exposure and preventing accidents.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Ensure the storage area is clearly labeled for corrosive materials and is below eye level.[2][3]

2. Preparation and Weighing:

  • All handling of the solid compound, especially weighing, should be conducted within a certified chemical fume hood to control dust.[2][9]

  • Before handling, ensure an eyewash station and emergency shower are readily accessible.[4][9]

  • Use dedicated, clean spatulas and weighing boats.

3. Dissolution and Reaction Setup:

  • When dissolving the solid, always add the acid slowly to the solvent, never the other way around, especially with water, to avoid splashing due to heat generation.[2][9]

  • If the dissolution is exothermic, use an ice bath to control the temperature.[2]

  • Set up reactions within a fume hood, ensuring all glassware is properly secured.

4. Post-Experiment Quenching and Work-up:

  • Quench reactions carefully, considering the potential for gas evolution or exothermic reactions.

  • Handle all solutions and subsequent work-up steps within the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Proper segregation and disposal of chemical waste are paramount to environmental responsibility and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[10][11]

Waste Segregation:

  • Solid Waste: Collect any unused this compound and any grossly contaminated items (e.g., weighing boats, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled waste container for "Halogenated Organic Liquids."[12] Do not mix with non-halogenated organic waste.[11][13]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[12][13]

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

Final Disposal:

  • Arrange for the disposal of all hazardous waste through a licensed and certified chemical waste disposal company.[6]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Segregate Segregate Halogenated Waste (Solid & Liquid) React->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.